molecular formula C60H112O26 B11938359 Benzyl-PEG24-THP

Benzyl-PEG24-THP

Cat. No.: B11938359
M. Wt: 1249.5 g/mol
InChI Key: FBYQTNBEIPCFFL-UHFFFAOYSA-N
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Description

Benzyl-PEG24-THP is a useful research compound. Its molecular formula is C60H112O26 and its molecular weight is 1249.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H112O26

Molecular Weight

1249.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C60H112O26/c1-2-6-59(7-3-1)58-84-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-56-57-86-60-8-4-5-9-85-60/h1-3,6-7,60H,4-5,8-58H2

InChI Key

FBYQTNBEIPCFFL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure of Benzyl-PEG24-THP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed examination of the chemical structure of Benzyl-PEG24-THP, a heterobifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule's structure is characterized by three primary components: a benzyl group, a polyethylene glycol (PEG) chain of 24 units, and a tetrahydropyran (THP) protecting group.

Core Structural Components

The structure of this compound is a linear assembly of three distinct chemical moieties:

  • Benzyl Group (Bn): This terminal aromatic group consists of a benzene ring attached to a methylene (-CH2-) group. In the context of this molecule, it provides a lipophilic handle and serves as a stable starting point for the PEG chain.

  • Polyethylene Glycol (PEG) Chain: The core of the linker is a chain of 24 repeating ethylene glycol units (-O-CH2-CH2-). This PEG chain is crucial for modulating the molecule's solubility, pharmacokinetic properties, and spatial distance in PROTAC constructs. Its hydrophilic nature enhances solubility in aqueous media.[3]

  • Tetrahydropyran (THP) Group: The other terminus of the molecule is capped with a tetrahydropyran group. THP is a well-established protecting group for alcohols.[4] It is stable under various non-acidic reaction conditions and can be readily removed under mild acidic conditions to reveal a terminal hydroxyl group (-OH) for further chemical conjugation.[4]

The IUPAC name for this compound is 2-[(1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxatriheptacontan-73-yl)oxy]oxane.

Chemical Properties and Data

The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2-[(1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxatriheptacontan-73-yl)oxy]oxane
Molecular Formula C60H112O26
Purity ≥95%
Storage Temperature 0-8 °C
Primary Use PROTAC Linker

Structural Representation

The logical relationship between the core components of this compound can be visualized as a linear connection of the benzyl group to the PEG chain, which is in turn connected to the THP group.

G cluster_benzyl Benzyl Group cluster_peg PEG Chain cluster_thp THP Group benzyl C6H5-CH2- peg -(O-CH2-CH2)24- benzyl->peg -O- thp -O-THP peg->thp -O-

Diagram of this compound structural components.

Experimental Protocols and Applications

Application in PROTAC Synthesis:

This compound is primarily used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation.

General Synthesis and Deprotection:

While specific synthesis protocols for this compound are proprietary, the general chemical strategies involve:

  • PEGylation: The synthesis of the core PEG chain, often starting from a benzyl-protected initiator. A patent for a synthesis method of a single molecular weight PEG24 with a benzyl group describes reacting a compound with triethylamine and methanesulfonyl chloride.

  • THP Protection: The terminal hydroxyl group of the PEG chain is protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction is typically performed in an aprotic solvent.

  • Deprotection: The THP group can be removed under mild acidic conditions (e.g., using pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)) to yield a free hydroxyl group, which is then available for conjugation to a ligand.

The workflow for utilizing this linker in a synthetic chemistry context is outlined below.

G start This compound deprotection Acidic Deprotection (e.g., PTSA) start->deprotection intermediate Benzyl-PEG24-OH deprotection->intermediate activation Activation of -OH group intermediate->activation activated_peg Activated Benzyl-PEG24 Linker activation->activated_peg conjugation Conjugation to Ligand 1 activated_peg->conjugation final_product Ligand 1-Linker Conjugate conjugation->final_product

Synthetic workflow for utilizing this compound.

References

An In-depth Technical Guide to Benzyl-PEG24-THP: Chemical Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-THP is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a heterobifunctional linker. It is a valuable tool in the fields of bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins involved in disease.

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.

Chemical Properties and Specifications

This compound is characterized by a long polyethylene glycol chain (n=24), which imparts hydrophilicity and biocompatibility to the molecules it connects. One terminus of the PEG chain is capped with a benzyl group, providing a stable, non-reactive end. The other terminus features a tetrahydropyran (THP) protected hydroxyl group. The THP group is a stable protecting group that can be selectively removed under acidic conditions to reveal a reactive hydroxyl group for further conjugation.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C60H112O26[1][2]
Molecular Weight 1249.52 g/mol [1]
Appearance White to off-white solid or waxy solidGeneral knowledge for PEG compounds
Purity ≥95%General knowledge from supplier information
Solubility Soluble in water, DMSO, DMF, dichloromethane.[3]
Storage Store at -20°C for long-term stability.
Analytical Specifications
ParameterSpecification
¹H NMR Conforms to structure
Mass Spectrometry (MS) Conforms to molecular weight
Purity (HPLC) ≥95%

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. The PEG component of the linker offers several advantages in PROTAC design:

  • Improved Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large, complex structures. This can also favorably influence cell permeability.

  • Optimal Ternary Complex Formation: The length and flexibility of the 24-unit PEG chain provide the necessary spatial separation and orientation for the two ligands of the PROTAC (one for the target protein and one for the E3 ligase) to effectively bind to their respective proteins and facilitate the formation of a stable and productive ternary complex.

  • Favorable Pharmacokinetic Properties: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.

Experimental Protocols

Deprotection of the THP Group

The THP protecting group can be removed under acidic conditions to liberate the terminal hydroxyl group for subsequent conjugation.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Benzyl-PEG24-OH by silica gel column chromatography.

Synthesis of a PROTAC using Benzyl-PEG24-OH

This protocol describes the conjugation of Benzyl-PEG24-OH to a warhead (ligand for the target protein) and an E3 ligase ligand. This is a representative example, and the specific coupling conditions may need to be optimized based on the chemistry of the ligands.

Materials:

  • Benzyl-PEG24-OH (from deprotection step)

  • Warhead-COOH (carboxylic acid functionalized ligand for the target protein)

  • E3 ligase ligand-NH2 (amine-functionalized E3 ligase ligand)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure: Step 1: Conjugation of Warhead to the Linker

  • Dissolve Warhead-COOH, PyBOP, and DIPEA in anhydrous DMF.

  • Add a solution of Benzyl-PEG24-OH in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the resulting Warhead-PEG24-Benzyl intermediate by preparative HPLC.

Step 2: Deprotection of the Benzyl Group

  • Dissolve the Warhead-PEG24-Benzyl intermediate in a suitable solvent (e.g., ethanol or methanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 3: Conjugation of E3 Ligase Ligand

  • Dissolve the deprotected Warhead-PEG24-OH, E3 ligase ligand-NH2, PyBOP, and DIPEA in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Characterization of the Final PROTAC

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength appropriate for the warhead and E3 ligase ligand chromophores.

  • Purpose: To assess the purity of the final PROTAC and for purification.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mode: Positive ion mode.

  • Purpose: To confirm the molecular weight of the final PROTAC and key intermediates.

Visualizations

chemical_structure cluster_benzyl Benzyl Group cluster_peg PEG24 Chain cluster_thp THP Group benzyl [Image of Benzyl Group] peg —(O-CH₂-CH₂)₂₄— benzyl->peg thp [Image of THP Group] peg->thp

Caption: Chemical structure of this compound.

protac_synthesis_workflow start Start Materials: - this compound - Warhead-COOH - E3 Ligase Ligand-NH2 deprotection 1. THP Deprotection (Acidic Conditions) start->deprotection intermediate1 Benzyl-PEG24-OH deprotection->intermediate1 conjugation1 2. First Coupling (e.g., PyBOP, DIPEA) intermediate1->conjugation1 intermediate2 Warhead-PEG24-Benzyl conjugation1->intermediate2 deprotection2 3. Benzyl Deprotection (Hydrogenation, Pd/C) intermediate2->deprotection2 intermediate3 Warhead-PEG24-OH deprotection2->intermediate3 conjugation2 4. Second Coupling (e.g., PyBOP, DIPEA) intermediate3->conjugation2 final_protac Final PROTAC Molecule conjugation2->final_protac purification 5. Purification (Preparative HPLC) final_protac->purification characterization 6. Characterization (HPLC, LC-MS) purification->characterization

Caption: Experimental workflow for PROTAC synthesis.

protac_mechanism protac PROTAC (Warhead-Linker-E3 Ligand) poi Target Protein of Interest (POI) protac->poi binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) poi->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination facilitates proteasome Proteasome ubiquitination->proteasome targeted to degradation Degradation of POI proteasome->degradation mediates peptides Peptides degradation->peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Benzyl-PEG24-THP: A Comprehensive Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG24-THP, a heterobifunctional polyethylene glycol (PEG) linker, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the physicochemical properties of this compound, detailed experimental protocols for its use in PROTAC synthesis, and a logical workflow for PROTAC development.

Introduction to this compound in PROTAC Technology

PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical element that influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

This compound is a long-chain PEG linker that offers a significant spatial separation between the two ligands. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the benzyl and tetrahydropyran (THP) groups provide functionalities for conjugation to the POI and E3 ligase ligands.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. While a specific CAS number is not consistently reported in public databases, the molecular formula and weight are well-defined.

PropertyValue
Molecular Weight 1249.52 g/mol
Chemical Formula C60H112O26
Purity ≥95%
Storage Temperature 0-8 °C

PROTAC Development Workflow

The development of a PROTAC is a systematic process that involves several key stages, from initial design to biological evaluation. The following diagram illustrates a typical workflow for developing a PROTAC using a PEG linker like this compound.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Target_Selection Target Protein (POI) Selection Ligand_Design Ligand Design & Synthesis Target_Selection->Ligand_Design E3_Ligase_Selection E3 Ligase Selection E3_Ligase_Selection->Ligand_Design Linker_Selection Linker Selection (e.g., this compound) Ligand_Design->Linker_Selection PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis In_Vitro_Binding In Vitro Binding Assays PROTAC_Synthesis->In_Vitro_Binding Ternary_Complex_Formation Ternary Complex Formation In_Vitro_Binding->Ternary_Complex_Formation Cellular_Degradation Cellular Degradation Assays Ternary_Complex_Formation->Cellular_Degradation Selectivity_Profiling Selectivity Profiling Cellular_Degradation->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & PK/PD Selectivity_Profiling->In_Vivo_Studies

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach. The following protocols are representative and may require optimization based on the specific POI and E3 ligase ligands.

General Signaling Pathway of PROTAC Action

The underlying mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce targeted protein degradation.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Representative Synthesis of an Amide-Linked PROTAC

This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) with the terminal functional group of a modified this compound linker. The THP group is an acid-labile protecting group for an alcohol, which can be deprotected to reveal a hydroxyl group for further functionalization or direct conjugation. For this representative protocol, we will assume the this compound has been modified to present a terminal amine for amide bond formation.

Step 1: Amide Coupling of Ligand-COOH with Amine-PEG24-Benzyl

  • Reagents and Materials:

    • Ligand-COOH (1.0 eq)

    • Amine-PEG24-Benzyl (prepared from this compound, 1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-PEG24-Benzyl to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Ligand-PEG24-Benzyl conjugate.

Step 2: Deprotection of the Benzyl Group (if necessary) and Coupling to the Second Ligand

The benzyl group can be removed by catalytic hydrogenation to reveal a hydroxyl group, which can then be activated (e.g., by tosylation) for coupling to the second ligand. Alternatively, if the second ligand has a carboxylic acid, the resulting alcohol can be coupled using standard esterification methods.

Conclusion

This compound is a valuable tool for the construction of PROTACs, offering a long, flexible, and hydrophilic spacer to optimize the formation of a productive ternary complex. The modular nature of PROTAC synthesis allows for the systematic variation of linkers to fine-tune the properties of the final degrader molecule. The experimental protocols and workflow provided in this guide serve as a foundation for researchers to design and synthesize novel PROTACs for therapeutic and research applications.

Technical Guidance for the Application of Benzyl-PEG24-THP in Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Benzyl-PEG24-THP, a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document outlines supplier details, purity specifications, and a detailed, adaptable experimental protocol for its incorporation into a PROTAC molecule.

This compound: Supplier and Purity Overview

This compound is a heterobifunctional linker designed for use in PROTAC development. One terminus features a benzyl-protected hydroxyl group, while the other is protected by a tetrahydropyranyl (THP) group. This configuration allows for sequential chemical modifications, a crucial aspect of PROTAC synthesis.

A summary of currently available supplier and purity information is provided in the table below. Researchers are advised to request lot-specific certificates of analysis for the most accurate data.

SupplierReported PurityAvailable Analytical Data
Sigma-Aldrich (sourced from AChemBlock)≥95%[1]Certificate of Analysis, Certificate of Origin[1]
MedchemExpressHigh Purity[2]Data Sheet, Handling Instructions[2]
AmbeedInformation available upon requestNMR, HPLC, LC-MS, UPLC[3]

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins of interest (POIs). These molecules are composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the PROTAC, the POI, and the E3 ligase.

The general mechanism of PROTAC action is depicted in the signaling pathway below.

PROTAC_Mechanism cluster_0 cluster_1 PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates Recycling Recycled PROTAC & E3 Ligase Degradation->Recycling

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC Using this compound

The following is a representative multi-step protocol for the synthesis of a PROTAC utilizing this compound as the linker. This protocol is based on established methodologies for similar PEG-based linkers and involves the deprotection of the THP group, activation of the resulting alcohol, and subsequent coupling to the E3 ligase and POI ligands.

Step 1: Deprotection of the THP Group

The THP group is acid-labile and can be removed under mild acidic conditions to reveal the terminal hydroxyl group.

  • Reagents and Materials:

    • This compound

    • Acetic acid (AcOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in a 4:2:1 mixture of AcOH:THF:H₂O.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield Benzyl-PEG24-OH.

Step 2: Activation of the Terminal Hydroxyl Group (Tosylation)

Activation of the terminal hydroxyl group is necessary to facilitate nucleophilic substitution by the E3 ligase ligand. Tosylation is a common method for this activation.

  • Reagents and Materials:

    • Benzyl-PEG24-OH (from Step 1)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Ice bath

  • Procedure:

    • Dissolve Benzyl-PEG24-OH (1.0 eq) in anhydrous DCM (0.1 M).

    • Add TEA (1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS. Upon completion, the crude Benzyl-PEG24-OTs can be used directly in the next step after an aqueous workup or purified by column chromatography.

Step 3: Coupling with the E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine-containing E3 ligase ligand.

  • Reagents and Materials:

    • Benzyl-PEG24-OTs (from Step 2)

    • Amine-containing E3 ligase ligand

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG24-OTs (1.1 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate (E3 Ligand-PEG24-Benzyl).

Step 4: Deprotection of the Benzyl Group and Coupling with the POI Ligand

The final step involves the removal of the benzyl protecting group and subsequent coupling to the POI ligand. The specific deprotection method will depend on the stability of the rest of the molecule. Catalytic hydrogenation is a common method for benzyl ether cleavage. This example assumes the POI ligand has a carboxylic acid for coupling.

  • Reagents and Materials:

    • E3 Ligand-PEG24-Benzyl (from Step 3)

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol or Ethyl Acetate

    • Hydrogen gas supply

    • POI ligand with a terminal carboxylic acid

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Benzyl Deprotection: Dissolve E3 Ligand-PEG24-Benzyl in methanol or ethyl acetate. Add Pd/C catalyst and stir the mixture under a hydrogen atmosphere until the reaction is complete as monitored by LC-MS. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected E3 Ligand-PEG24-OH.

    • POI Ligand Coupling: Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 Ligand-PEG24-OH (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

The following diagram illustrates the experimental workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow Start Start: This compound Step1 Step 1: THP Deprotection (AcOH/THF/H₂O) Start->Step1 Intermediate1 Benzyl-PEG24-OH Step1->Intermediate1 Step2 Step 2: Tosylation (TsCl, TEA) Intermediate1->Step2 Intermediate2 Benzyl-PEG24-OTs Step2->Intermediate2 Step3 Step 3: Coupling (DIPEA, DMF) Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Step3 Intermediate3 E3 Ligand-PEG24-Benzyl Step3->Intermediate3 Step4a Step 4a: Benzyl Deprotection (H₂, Pd/C) Intermediate3->Step4a Intermediate4 E3 Ligand-PEG24-OH Step4a->Intermediate4 Step4b Step 4b: Coupling (PyBOP, DIPEA) Intermediate4->Step4b POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Step4b Final_PROTAC Final PROTAC Molecule Step4b->Final_PROTAC

Figure 2: Experimental workflow for PROTAC synthesis.

This guide provides a foundational understanding and a practical framework for the utilization of this compound in PROTAC synthesis. Researchers should optimize the described protocols based on the specific characteristics of their E3 ligase and POI ligands.

References

Navigating the Solubility of Benzyl-PEG24-THP in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of PROTAC (Proteolysis Targeting Chimera) technology in drug discovery has underscored the importance of well-defined and versatile linkers. Among these, Benzyl-PEG24-THP has emerged as a valuable building block, offering a long, flexible polyethylene glycol (PEG) chain capped with a benzyl group and a tetrahydropyranyl (THP) ether. Understanding its solubility profile in various organic solvents is paramount for its effective handling, reaction setup, and purification, ensuring the successful synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, based on the general behavior of high-molecular-weight polyethylene glycol ethers. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the principles governing the solubility of PEGylated compounds provide a strong predictive framework.

General Solubility of PEGylated Compounds

Polyethylene glycols (PEGs) and their derivatives are known for their solubility in a range of organic solvents. This solubility is primarily dictated by the polarity of the solvent and its ability to solvate the repeating ether units of the PEG chain. Generally, PEGs exhibit good solubility in polar organic solvents.[1][2] However, as the molecular weight of the PEG chain increases, the solubility in some organic solvents may decrease.[2][3]

The table below summarizes the expected qualitative solubility of a long-chain PEG derivative like this compound in various organic solvents.

Organic SolventExpected SolubilityGeneral Notes
Dichloromethane (DCM) / ChloroformSolubleThese chlorinated solvents are generally effective at dissolving PEG compounds.[1]
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent that readily dissolves PEGs.
Dimethyl sulfoxide (DMSO)SolubleAnother polar aprotic solvent known for its excellent solvating properties for a wide range of compounds, including PEGs.
Tetrahydrofuran (THF)SolubleA common polar ether solvent that is generally a good solvent for PEGs.
AcetonitrileSolubleA polar aprotic solvent in which PEGs are typically soluble.
Methanol / EthanolSoluble to Moderately SolublePEGs are generally soluble in lower alcohols, though solubility may decrease with increasing PEG molecular weight.
TolueneSparingly Soluble to Soluble with HeatingSolubility of PEGs in aromatic hydrocarbons like toluene is often limited at room temperature but can be significantly improved with heating.
IsopropanolSparingly Soluble to Soluble with HeatingSimilar to toluene, heating can aid in the dissolution of PEGs in isopropanol.
Diethyl EtherInsolublePEGs generally exhibit poor solubility in diethyl ether.
Hexanes / HeptanesInsolubleAliphatic hydrocarbons are poor solvents for polar PEG compounds.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by the interplay of its structural components and the properties of the organic solvent. The following diagram illustrates these key relationships.

Factors Influencing this compound Solubility Solubility Solubility of This compound PEG_Chain PEG24 Chain (Hydrophilic/Polar) PEG_Chain->Solubility Increases solubility in polar solvents End_Groups Benzyl & THP Groups (Hydrophobic/Less Polar) End_Groups->Solubility Increases solubility in less polar solvents Solvent_Properties Solvent Properties Solvent_Properties->Solubility Determines solvation efficiency Polarity Polarity Solvent_Properties->Polarity H_Bonding Hydrogen Bonding Capacity Solvent_Properties->H_Bonding

Caption: Key factors determining the solubility of this compound.

Experimental Protocol: Determination of Qualitative Solubility

For researchers requiring a quick assessment of solubility in a novel solvent system, the following qualitative protocol can be employed.

Objective: To determine if this compound is "soluble," "sparingly soluble," or "insoluble" in a given organic solvent at a specific concentration.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., Dichloromethane, Ethyl Acetate, Methanol)

  • Small vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heating block (optional)

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 1-5 mg) to a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 0.5 mL) to the vial to achieve the desired test concentration (e.g., 2-10 mg/mL).

  • Initial Observation: Observe if the solid dissolves immediately at room temperature.

  • Agitation: If the solid does not dissolve, cap the vial and vortex vigorously for 30-60 seconds. Alternatively, add a small magnetic stir bar and stir for 5-10 minutes.

  • Visual Inspection: After agitation, visually inspect the solution.

    • Soluble: The solid is completely dissolved, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some solid particles remain, or the solution appears hazy or as a suspension.

    • Insoluble: The solid does not appear to dissolve, and the majority of it remains at the bottom of the vial.

  • Heating (Optional): If the compound is sparingly soluble or insoluble at room temperature, gently warm the vial in a water bath or on a heating block (e.g., to 40-50 °C) while continuing to agitate. Observe for any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling back to room temperature.

  • Documentation: Record the observations for each solvent tested, noting the concentration and the temperature at which solubility was assessed.

This systematic approach will allow researchers to efficiently build a practical solubility profile for this compound in their specific solvent systems of interest, facilitating its use in synthetic and drug development workflows.

References

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its ease of introduction, general stability under a range of non-acidic conditions, and straightforward removal. This guide provides a comprehensive overview of the THP protecting group, including its function, reaction mechanisms, experimental protocols, and stability profile.

Core Function and Advantages

The primary function of the THP group is to mask the reactivity of alcohols, phenols, and other hydroxyl-containing compounds.[1][2] By converting the hydroxyl group into a THP ether, its acidic proton is removed, and its nucleophilicity is significantly reduced.[2] This protection allows for chemical transformations to be carried out on other parts of the molecule without interference from the hydroxyl group.[2]

Key advantages of using the THP protecting group include:

  • Low Cost: The reagent used for its introduction, 3,4-dihydro-2H-pyran (DHP), is inexpensive.[1]

  • Ease of Introduction and Removal: The formation and cleavage of THP ethers are typically high-yielding reactions under mild conditions.

  • Broad Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents.

  • Enhanced Solubility: The presence of the THP group can improve the solubility of the protected molecule in organic solvents.

A notable drawback is the introduction of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, which can lead to diastereomeric mixtures and complicate NMR analysis.

Reaction Mechanisms

The protection and deprotection of alcohols with the THP group are both acid-catalyzed processes.

Protection Mechanism: The formation of a THP ether proceeds through the acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP). The acid protonates the DHP, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether.

Deprotection Mechanism: The cleavage of the THP ether is essentially the reverse of the protection mechanism. In the presence of an acid and a nucleophilic solvent like water or alcohol, the ether oxygen is protonated, leading to the formation of a good leaving group. Departure of the alcohol regenerates the resonance-stabilized carbocation, which is then attacked by the solvent.

Experimental Protocols

Detailed methodologies for the protection and deprotection of hydroxyl groups are crucial for successful synthesis.

Protection of a Primary Alcohol (General Procedure):

  • To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL), add 3,4-dihydro-2H-pyran (DHP) (1.5 mmol).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Deprotection using Mild Acid (General Procedure):

  • Dissolve the THP-protected alcohol (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by adding solid NaHCO₃.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Quantitative Data on Stability and Reactivity

The stability of the THP group is highly dependent on the reaction conditions. The following tables summarize its stability and the conditions required for its cleavage.

Table 1: Stability of THP Ethers under Various Conditions

Reagent/ConditionStabilityReference(s)
Strongly basic media (e.g., NaOH, KOH)Stable
Organometallic reagents (e.g., Grignard, Organolithiums)Stable (below 0°C)
Metal hydrides (e.g., LiAlH₄, NaBH₄)Stable
Acylating and alkylating reagentsStable
Oxidizing agentsStable
Mild acidic conditions (e.g., PPTS in EtOH)Labile
Strong acidic conditions (e.g., HCl, H₂SO₄)Labile

Table 2: Common Reagents for THP Protection and Deprotection

ProcessReagentTypical ConditionsReference(s)
Protection p-Toluenesulfonic acid (TsOH)Catalytic amount, CH₂Cl₂, rt
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, CH₂Cl₂, rt
Bismuth triflate (Bi(OTf)₃)Catalytic amount, solvent-free, rt
Zeolite H-betaCatalytic amount, rt
Cerium(III) chloride/Sodium iodide (CeCl₃·7H₂O/NaI)Catalytic amount, solvent-free
Deprotection Acetic acid/THF/H₂O4:2:1 mixture, 45°C
p-Toluenesulfonic acid (TsOH)Catalytic amount, MeOH, rt
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, EtOH, 45-55°C
Lithium chloride/H₂O in DMSOExcess LiCl, 90°C

Orthogonality with Other Protecting Groups

An essential concept in complex molecule synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. The THP group is a valuable component of such strategies.

Table 3: Orthogonality of THP with Common Alcohol Protecting Groups

Protecting GroupDeprotection ConditionStability of THP Group
tert-Butyldimethylsilyl (TBDMS)F⁻ (e.g., TBAF)Stable
Benzyl (Bn)H₂, Pd/CStable
Photolabile phthalide-typeUV lightStable

This orthogonality allows for the selective deprotection of different hydroxyl groups within the same molecule, enabling intricate synthetic routes.

Visualizing the Chemistry of the THP Protecting Group

To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ROH R-OH (Alcohol) Carbocation Resonance-Stabilized Carbocation ROH->Carbocation Nucleophilic Attack DHP DHP DHP->Carbocation Protonation H_plus H⁺ (cat.) THP_ether R-OTHP (THP Ether) Carbocation->THP_ether Deprotonation

Caption: Mechanism of THP ether formation.

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products THP_ether R-OTHP Protonated_ether Protonated Ether THP_ether->Protonated_ether Protonation H_plus H⁺ (cat.) Solvent H₂O or R'OH Carbocation Carbocation Protonated_ether->Carbocation Loss of R-OH ROH R-OH Byproduct Byproduct Carbocation->Byproduct Solvent Attack Experimental_Workflow Start Starting Material with -OH group Protection Protection Step (DHP, H⁺ cat.) Start->Protection Protected THP-Protected Intermediate Protection->Protected Reaction Desired Chemical Transformation(s) Protected->Reaction Deprotection Deprotection Step (H⁺, H₂O/R'OH) Reaction->Deprotection Final Final Product with free -OH Deprotection->Final

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Stealth" Polymer Revolutionizing Therapeutics

Polyethylene glycol (PEG), a synthetic, water-soluble, and biocompatible polymer, has become an indispensable tool in the pharmaceutical sciences.[1] Its conjugation to therapeutic molecules, a process known as PEGylation, imparts numerous favorable physicochemical and pharmacological properties.[2] PEG linkers serve as molecular bridges, connecting bioactive agents to other molecules, such as antibodies or small molecule drugs, to enhance their therapeutic index.[3] Key advantages conferred by PEG linkers include improved aqueous solubility, extended plasma half-life, reduced immunogenicity, and enhanced stability.[4] These benefits have propelled the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core principles of PEG linkers in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Concepts: Understanding PEG Linker Properties

The utility of PEG linkers stems from their unique structural and chemical characteristics. They are composed of repeating ethylene oxide units, which can be assembled into linear or branched structures of varying molecular weights.

Monodisperse vs. Polydisperse PEG Linkers

A critical distinction in PEG linker technology is between monodisperse and polydisperse forms.

  • Monodisperse (or discrete) PEGs (dPEGs) are pure compounds with a precise, single molecular weight. This homogeneity is crucial for the manufacturing of uniform drug conjugates, leading to better-defined pharmacological profiles and improved batch-to-batch consistency. The polydispersity index (PDI), a measure of the uniformity of molecular weights in a polymer sample, is exactly 1.0 for monodisperse PEGs.

  • Polydisperse PEGs are mixtures of PEG chains with a distribution of molecular weights, characterized by an average molecular weight and a PDI greater than 1.0. While easier and less expensive to produce, their heterogeneity can lead to challenges in characterization and potential variability in the final drug product's performance.

The trend in modern drug development, particularly for ADCs and PROTACs, is shifting towards the use of monodisperse PEG linkers to ensure precision and reproducibility.

Impact on Drug Properties

The conjugation of PEG linkers to therapeutic molecules profoundly influences their behavior in vivo.

  • Enhanced Solubility: Many potent small molecule drugs are hydrophobic, which can lead to aggregation and poor bioavailability. The hydrophilic nature of PEG linkers significantly improves the water solubility of these drugs, facilitating their administration and distribution.

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule, which reduces its renal clearance rate. This "stealth" effect shields the drug from enzymatic degradation and uptake by the reticuloendothelial system, thereby extending its circulation time in the bloodstream.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein-based drugs, reducing their recognition by the immune system and minimizing the risk of an unwanted immune response.

Quantitative Data on PEG Linker Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t½)In Vivo Efficacy (Tumor Growth Inhibition)
No PEGHigh (e.g., IC50 of 1.0)Short (e.g., 19.6 min)Baseline
4 kDa PEGModerate (4.5-fold increase in IC50 vs. no PEG)Increased (2.5-fold increase vs. no PEG)Improved
10 kDa PEGLower (22-fold increase in IC50 vs. no PEG)Significantly Increased (11.2-fold increase vs. no PEG)Potentially Optimized
PEG8Slower clearance notedLonger half-life observedEffective
PEG12Slower clearance notedLonger half-life observedEffective
PEG24Slower clearance notedLonger half-life observedEffective

Data is synthesized from studies on affibody-drug conjugates and other ADC platforms to illustrate general trends. Absolute values are highly dependent on the specific antibody, payload, and tumor model.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficacy
Linker Type & LengthTarget ProteinDC50 (nM)Dmax (%)
PEG3BRD45585
PEG4BRD42095
PEG5BRD415>98
PEG6BRD43092
Alkyl/Ether (<12 atoms)TBK1No Degradation-
Alkyl/Ether (21 atoms)TBK1396

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is illustrative and compiled from various sources in the literature. Values are cell-line dependent.

Key Applications of PEG Linkers in Drug Discovery

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component that connects the antibody to the drug. PEG linkers are increasingly used in ADC design to:

  • Improve Solubility and Stability: Hydrophobic payloads can cause ADCs to aggregate, leading to rapid clearance and potential toxicity. Hydrophilic PEG linkers can mitigate this issue, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.

  • Enhance Pharmacokinetics: By extending the circulation time, PEG linkers increase the probability of the ADC reaching the tumor site.

A notable example of a PEGylated ADC is Trastuzumab emtansine (T-DM1), used for HER2-positive breast cancer. In T-DM1, a stable, non-cleavable linker connects the anti-HER2 antibody trastuzumab to the cytotoxic agent DM1.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. PEG linkers are the most common type of linker used in PROTAC design, with approximately 54% of reported PROTACs utilizing them. The role of the PEG linker in PROTACs is to:

  • Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential, as a linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex.

  • Improve Physicochemical Properties: PEG linkers enhance the solubility and cell permeability of PROTAC molecules.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows involved in the development of drugs utilizing PEG linkers.

Signaling Pathways

HER2_Signaling_Pathway

The ADC, T-DM1, binds to the HER2 receptor on the surface of cancer cells, leading to two primary anti-tumor effects. Firstly, it inhibits the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. Secondly, after internalization, the antibody portion is degraded in the lysosome, releasing the cytotoxic payload DM1. DM1 then disrupts microtubule networks, leading to cell cycle arrest and apoptosis.

PROTAC_AR_Degradation

PROTACs targeting the Androgen Receptor (AR) are a promising strategy for treating prostate cancer. The PROTAC molecule simultaneously binds to AR and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to AR, marking it for degradation by the proteasome.

Experimental Workflows

ADC_Development_Workflow cluster_design Design & Synthesis cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Ab_Selection 1. Antibody Selection Linker_Design 2. PEG Linker Design (Varying Lengths) Ab_Selection->Linker_Design Payload_Selection 3. Payload Selection Linker_Design->Payload_Selection Synthesis 4. ADC Synthesis & Conjugation Payload_Selection->Synthesis DAR 5. DAR Determination (HIC-HPLC) Synthesis->DAR Purity 6. Purity & Aggregation (SEC) DAR->Purity Binding 7. Antigen Binding (ELISA/SPR) Purity->Binding Cytotoxicity 8. In Vitro Cytotoxicity (Cell Viability Assay) Binding->Cytotoxicity PK 9. Pharmacokinetics (Rodent Model) Cytotoxicity->PK Efficacy 10. Anti-tumor Efficacy (Xenograft Model) PK->Efficacy Toxicity 11. Toxicity Assessment Efficacy->Toxicity

The preclinical development of an ADC involves a systematic workflow. It begins with the selection of the antibody, payload, and the design of the PEG linker. Following synthesis and conjugation, the ADC is rigorously characterized in vitro for properties like drug-to-antibody ratio (DAR), purity, and potency. Promising candidates then advance to in vivo studies to evaluate their pharmacokinetics, anti-tumor efficacy, and toxicity in animal models.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of drugs utilizing PEG linkers.

Protocol 1: Synthesis of a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol outlines a multi-step synthesis for a heterobifunctional PEG linker, starting from a commercially available Boc-protected amine PEG acid (Boc-NH-PEG-COOH).

Part A: Synthesis of Maleimide-PEG-NH-Boc

  • Reaction Setup: In a round-bottom flask, dissolve Boc-NH-PEG-COOH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-Hydroxysuccinimide (NHS, 1.2 equivalents). Stir the reaction at room temperature for 4 hours to activate the carboxylic acid.

  • Maleimide Coupling: In a separate flask, dissolve N-(2-aminoethyl)maleimide (1.5 equivalents) in anhydrous DCM. Add this solution to the activated PEG mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain Maleimide-PEG-NH-Boc.

Part B: Deprotection and NHS Ester Formation

  • Boc Deprotection: Dissolve the purified Maleimide-PEG-NH-Boc in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Remove the solvent under vacuum to yield Maleimide-PEG-NH2 as a TFA salt.

  • NHS Ester Formation: Dissolve the Maleimide-PEG-NH2 TFA salt and a carboxylic acid-containing payload (1 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

  • Reaction: Stir the reaction at room temperature overnight.

  • Purification: Purify the final NHS-PEG-Maleimide linker-payload conjugate by reverse-phase HPLC.

Protocol 2: Antibody PEGylation and Purification

This protocol describes the conjugation of a thiol-reactive PEG-maleimide linker to an antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10- to 20-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds and expose free sulfhydryl groups.

  • Conjugation:

    • Dissolve the Maleimide-PEG-payload linker in an appropriate solvent (e.g., DMSO).

    • Add the linker solution to the reduced antibody solution at a 10- to 20-fold molar excess relative to the antibody. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.

    • For SEC, use a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect fractions corresponding to the monomeric ADC.

    • Ion-exchange chromatography (IEX) can also be used to separate PEGylated proteins based on changes in surface charge.

Protocol 3: Characterization of PEGylated Antibody

Characterization is crucial to ensure the quality and consistency of the final ADC product.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-linker species. The retention time of the ADC on the HIC column increases with the number of conjugated hydrophobic payloads.

    • UV-Vis Spectroscopy: The protein concentration can be determined by measuring absorbance at 280 nm. The drug concentration can be measured at its specific absorbance maximum. The DAR can then be calculated from the ratio of these concentrations, correcting for the absorbance of the drug at 280 nm.

  • Analysis of Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates. The ADC should elute as a single, sharp peak corresponding to its expected molecular weight.

  • Mass Determination and Confirmation:

    • Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC/MS), is used to confirm the identity and integrity of the ADC. It provides an accurate mass measurement of the intact ADC and can be used to confirm the number of attached drug-linkers.

Conclusion

Polyethylene glycol linkers are a cornerstone of modern drug delivery, enabling the development of sophisticated therapeutics like ADCs and PROTACs with improved efficacy and safety profiles. Their ability to enhance solubility, extend circulation half-life, and reduce immunogenicity has overcome many of the challenges associated with potent but poorly behaved drug molecules. The choice of PEG linker, particularly its length and dispersity, is a critical design parameter that must be carefully optimized through systematic evaluation. The experimental protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and characterization of next-generation PEGylated therapeutics. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, PEG linkers will undoubtedly remain at the forefront of innovation in drug discovery.

References

An In-depth Technical Guide to Heterobifunctional Chemical Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional chemical linkers are versatile reagents that possess two distinct reactive moieties, enabling the covalent linkage of two different biomolecules or a biomolecule to a surface.[1][2] This intrinsic asymmetry allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers or polymers that can occur with homobifunctional linkers.[1][3] The fundamental structure of a heterobifunctional linker comprises two different reactive groups separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carbonyls), while the spacer arm's length and composition influence the stability, solubility, and steric availability of the final conjugate.[4]

These linkers are indispensable tools in a wide array of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the immobilization of biomolecules for biosensors and diagnostic assays. This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and key applications of heterobifunctional chemical linkers.

Core Concepts and Visualization of Structure

The general structure of a heterobifunctional linker can be visualized as two distinct reactive heads connected by a spacer. This design is fundamental to its function in directed chemical conjugation.

Heterobifunctional_Linker_Structure cluster_Linker Heterobifunctional Linker ReactiveGroup1 Reactive Group 1 Spacer Spacer Arm ReactiveGroup1->Spacer ReactiveGroup2 Reactive Group 2 Spacer->ReactiveGroup2 MoleculeB Molecule B (e.g., Drug, Peptide) ReactiveGroup2->MoleculeB Reacts with Functional Group B MoleculeA Molecule A (e.g., Protein, Antibody) MoleculeA->ReactiveGroup1 Reacts with Functional Group A

General structure of a heterobifunctional linker.

Quantitative Data of Common Heterobifunctional Linkers

The selection of an appropriate linker is critical for successful bioconjugation. The following tables summarize the key quantitative properties of commonly used heterobifunctional linkers, categorized by their reactive groups.

Amine-to-Sulfhydryl Reactive Linkers

These are among the most widely used heterobifunctional crosslinkers, targeting primary amines (e.g., lysine residues) and free sulfhydryl groups (e.g., cysteine residues).

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCleavable
SMCC 334.3211.6NoNo
Sulfo-SMCC 436.3711.6YesNo
EMCS 308.299.4NoNo
Sulfo-EMCS 410.379.4YesNo
GMBS 280.247.3NoNo
Sulfo-GMBS 382.327.3YesNo
SPDP 312.366.8NoYes (Disulfide)
LC-SPDP 424.5315.7NoYes (Disulfide)
Sulfo-LC-SPDP 526.6115.7YesYes (Disulfide)
Photoreactive Linkers

These linkers contain a photoactivatable group (e.g., aryl azide, diazirine) that becomes reactive upon exposure to UV light, allowing for the capture of transient interactions.

CrosslinkerReactive Group 1Photoreactive GroupSpacer Arm Length (Å)Water Soluble
NHS-ASA NHS Ester (Amine)Aryl Azide10.7No
Sulfo-NHS-ASA Sulfo-NHS Ester (Amine)Aryl Azide10.7Yes
SDA NHS Ester (Amine)Diazirine3.9No
Sulfo-SDA Sulfo-NHS Ester (Amine)Diazirine3.9Yes
ANB-NOS NHS Ester (Amine)Nitrophenyl Azide10.6No
Sulfo-SANPAH Sulfo-NHS Ester (Amine)Nitrophenyl Azide18.2Yes
Carbonyl-Reactive Linkers

These linkers target aldehyde or ketone groups, which can be introduced into glycoproteins through periodate oxidation.

CrosslinkerReactive Group 1Carbonyl-Reactive GroupSpacer Arm Length (Å)Water Soluble
MPBH Maleimide (Sulfhydryl)Hydrazide13.5No
PDPH Pyridyl Disulfide (Sulfhydryl)Hydrazide10.6No
EMCH Maleimide (Sulfhydryl)Hydrazide16.1No

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Protein 2 (with at least one free sulfhydryl group)

  • Sulfo-SMCC

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

  • Activation of Protein 1:

    • Dissolve Protein 1 in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution. The final concentration of the crosslinker is typically between 0.5 to 5.0 mM.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Sulfo-SMCC:

    • Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Protein 2:

    • Immediately add the purified, maleimide-activated Protein 1 to Protein 2. A 1.1- to 5-fold molar excess of the sulfhydryl-containing protein over the amine-containing protein is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted proteins.

Protocol 2: General Procedure for PROTAC Synthesis

This protocol describes a general method for synthesizing a PROTAC using an amine-containing linker, a carboxylic acid-functionalized warhead, and an E3 ligase ligand with a suitable reactive handle.

Materials:

  • Warhead-COOH (1.0 eq)

  • Amine-Linker-E3 Ligase Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Amide Coupling:

    • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-Linker-E3 Ligase Ligand to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification:

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Key Applications and Workflows

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. Heterobifunctional linkers are crucial for attaching the drug payload to the antibody.

Mechanism of action for an Antibody-Drug Conjugate.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation Degradation->PROTAC PROTAC is recycled

Mechanism of action for a PROTAC.

Conclusion

Heterobifunctional chemical linkers are powerful and versatile tools that have significantly advanced the fields of bioconjugation, drug delivery, and proteomics. Their ability to facilitate controlled and specific covalent linkages between different molecules has been instrumental in the development of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of their chemical properties, reactivity, and the nuances of their application is essential for researchers and scientists aiming to harness their full potential in innovative research and drug development endeavors.

References

An In-depth Technical Guide on the Safety Profile of Benzyl-PEG24-THP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the available safety information for Benzyl-PEG24-THP, a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is synthesized from supplier data and safety information for related chemical entities. It is imperative to handle this compound with caution in a controlled laboratory setting and to conduct a thorough risk assessment before use.

Physicochemical Properties

Limited quantitative data on the physicochemical properties of this compound is available. The following table summarizes the known information.

PropertyValueSource
IUPAC Name 2-[(1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxatriheptacontan-73-yl)oxy]oxaneSigma-Aldrich[1]
Purity 95%Sigma-Aldrich[1]
Storage Temperature 0-8 °CSigma-Aldrich[1]

Hazard Identification and Classification

Based on the available information, this compound is classified as a hazardous substance. The GHS hazard classification is summarized below.

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation.[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (respiratory tract irritation)3H335: May cause respiratory irritation.

GHS Pictograms:

  • alt text
    GHS07: Exclamation mark

Signal Word: Warning

Precautionary Measures and First Aid

The following precautionary statements and first aid measures are recommended when handling this compound.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
Prevention P264Wash skin thoroughly after handling.
Prevention P271Use only outdoors or in a well-ventilated area.
Prevention P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
Response P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Response P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Response P312Call a POISON CENTER/doctor if you feel unwell.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No specific quantitative toxicological data such as LD50 or LC50 values for this compound were found in the public domain.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the reviewed literature and public databases. Standard OECD guidelines for testing of chemicals would likely be followed for a comprehensive evaluation.

Visualized Workflows

The following diagrams illustrate recommended procedures based on the available safety information.

FirstAid_Skin_Contact start Skin Contact with this compound wash Wash with plenty of water start->wash P302+P352 get_medical_advice If skin irritation occurs: Get medical advice/attention wash->get_medical_advice

First Aid for Skin Contact

FirstAid_Eye_Contact start Eye Contact with this compound rinse Rinse cautiously with water for several minutes start->rinse P305+P351+P338 remove_contacts Remove contact lenses, if present and easy to do rinse->remove_contacts continue_rinsing Continue rinsing remove_contacts->continue_rinsing get_medical_advice If eye irritation persists: Get medical advice/attention continue_rinsing->get_medical_advice

First Aid for Eye Contact

Safe_Handling_Workflow start Handling this compound prevention Prevention start->prevention wear_ppe Wear protective gloves, eye protection, face protection (P280) prevention->wear_ppe avoid_inhalation Avoid breathing mist/vapors (P261) prevention->avoid_inhalation wash_hands Wash hands thoroughly after handling (P264) prevention->wash_hands end Proceed with Experiment wear_ppe->end avoid_inhalation->end wash_hands->end

Safe Handling Workflow

References

Methodological & Application

Synthesis of a Benzyl-PEG24-THP-Based PROTAC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Abstract

This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Benzyl-PEG24-THP linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the POI and the E3 ligase. This protocol outlines a three-step synthetic route commencing with the deprotection of the tetrahydropyranyl (THP) group, followed by activation of the resulting alcohol, and concluding with the sequential coupling of an E3 ligase ligand and a POI ligand.

Introduction

PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target proteins that have been traditionally considered "undruggable."[1][2] A typical PROTAC molecule consists of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two ligands.[3][4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The choice of linker is crucial for the successful design of an effective PROTAC. Poly(ethylene glycol) (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility. The this compound linker offers a long, flexible chain with a terminal hydroxyl group protected by a THP ether. This protocol provides a representative method for the synthesis of a PROTAC using this linker, with pomalidomide as the E3 ligase ligand (recruiting CRBN) and a hypothetical small molecule inhibitor as the POI ligand.

PROTAC Synthesis Workflow

The overall synthetic strategy involves a three-stage process:

  • Deprotection of this compound: The synthesis begins with the acidic removal of the THP protecting group to expose the terminal hydroxyl group of the PEG linker.

  • Activation of the Linker: The terminal alcohol is then activated, for example, by conversion to a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.

  • Sequential Ligand Coupling: The activated linker is first coupled to the E3 ligase ligand, followed by conjugation to the POI ligand to yield the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection Step 1: THP Deprotection (Acidic Conditions) start->deprotection alcohol Benzyl-PEG24-OH deprotection->alcohol activation Step 2: Alcohol Activation (e.g., Mesylation) alcohol->activation activated_linker Benzyl-PEG24-OMs activation->activated_linker coupling1 Step 3a: Coupling with E3 Ligase Ligand activated_linker->coupling1 linker_e3 Benzyl-PEG24-E3 Ligand coupling1->linker_e3 e3_ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) e3_ligand->coupling1 coupling2 Step 3b: Coupling with POI Ligand linker_e3->coupling2 protac Final PROTAC coupling2->protac poi_ligand POI Ligand poi_ligand->coupling2

Caption: A generalized workflow for the synthesis of a PROTAC starting from a THP-protected PEG linker.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundCommercially Available≥95%
PomalidomideCommercially Available≥98%
POI Ligand (with appropriate functional group)Custom Synthesis/CommercialAs required
Dichloromethane (DCM), AnhydrousSigma-Aldrich≥99.8%
Methanol (MeOH)Sigma-AldrichACS Reagent
p-Toluenesulfonic acid (p-TsOH)Sigma-Aldrich≥98.5%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Methanesulfonyl chloride (MsCl)Sigma-Aldrich≥99.7%
N,N-Dimethylformamide (DMF), AnhydrousSigma-Aldrich≥99.8%
Sodium bicarbonate (NaHCO₃)Sigma-Aldrich≥99.5%
Sodium sulfate (Na₂SO₄), AnhydrousSigma-AldrichACS Reagent
Ethyl acetate (EtOAc)Sigma-AldrichACS Reagent
HexanesSigma-AldrichACS Reagent
Silica Gel for Column ChromatographySigma-Aldrich230-400 mesh
Step 1: Deprotection of this compound

This procedure describes the removal of the THP protecting group to yield the free alcohol.

Protocol:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl-PEG24-OH.

Quantitative Data (Representative):

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsExpected ProductYield (%)
This compound~1249.51001.0Benzyl-PEG24-OH~90
p-TsOH·H₂O190.2215.20.1--
Step 2: Activation of Benzyl-PEG24-OH (Mesylation)

The terminal hydroxyl group is activated by conversion to a mesylate, a good leaving group for the subsequent coupling step.

Protocol:

  • Dissolve Benzyl-PEG24-OH (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG24-OMs, which can often be used in the next step without further purification.

Quantitative Data (Representative):

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsExpected ProductYield (%)
Benzyl-PEG24-OH~1165.4931.0Benzyl-PEG24-OMs~95
TEA101.1912.11.5--
MsCl114.559.21.2--
Step 3: Synthesis of the Final PROTAC

This two-step coupling procedure first attaches the E3 ligase ligand and then the POI ligand.

3a. Coupling with E3 Ligase Ligand (Pomalidomide derivative)

This example assumes a pomalidomide derivative with a free amine for nucleophilic attack on the mesylated linker.

Protocol:

  • Dissolve Benzyl-PEG24-OMs (1.1 eq) and the amine-functionalized pomalidomide derivative (1.0 eq) in anhydrous DMF (0.1 M).

  • Add a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the Benzyl-PEG24-Pomalidomide conjugate.

3b. Coupling with POI Ligand

This example assumes the POI ligand has a carboxylic acid that can be coupled to the terminal amine of a modified E3 ligase-linker conjugate (if the initial coupling was performed with a linker bearing a terminal amine). Alternatively, if the POI ligand has a nucleophilic group, it can be directly coupled to the other end of a bifunctionally activated linker. The following is a general amide coupling protocol.

Protocol:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the amine-terminated E3 ligase-linker conjugate (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

PROTAC Mechanism of Action

The synthesized PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_mechanism PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a PROTAC molecule using a this compound linker. The described three-step process, involving deprotection, activation, and sequential coupling, is a versatile strategy that can be adapted for the conjugation of various E3 ligase and POI ligands. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers in the field of targeted protein degradation. Successful synthesis and purification of the final PROTAC will require careful monitoring of each step and appropriate analytical characterization (e.g., LC-MS, NMR) to confirm the identity and purity of the products.

References

Application Notes and Protocols for Benzyl-PEG24-THP in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Benzyl-PEG24-THP as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties of the linker, detailed experimental protocols for PROTAC assembly and analysis, and methods for quantifying target protein degradation.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker designed for the construction of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). They consist of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound linker offers several advantages in PROTAC design:

  • PEG Spacer: The 24-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

  • Benzyl Protecting Group: The benzyl ether serves as a stable protecting group for one terminus of the linker, allowing for selective and sequential conjugation of the E3 ligase ligand and the POI ligand.[1]

  • Tetrahydropyranyl (THP) Protecting Group: The THP ether protects the other terminus of the linker. It is stable under various conditions but can be readily removed under mild acidic conditions to reveal a hydroxyl group for further conjugation.[2][3]

Chemical and Physical Properties

PropertyValue
Molecular Formula C60H112O26
Molecular Weight 1249.52 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO)
Storage Store at -20°C for long-term stability.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a multi-step process involving the sequential deprotection and conjugation of the linker with the E3 ligase and POI ligands.

PROTAC_Synthesis_Workflow A This compound B Deprotection of THP Group A->B  Acidic  Conditions C Conjugation with E3 Ligase Ligand B->C  Coupling  Reagents D Deprotection of Benzyl Group C->D  Hydrogenolysis E Conjugation with POI Ligand D->E  Coupling  Reagents F Final PROTAC Molecule E->F

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to generate a free hydroxyl group for subsequent conjugation.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v/v).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product, Benzyl-PEG24-OH.

Conjugation to an E3 Ligase Ligand (Example: Amide Bond Formation)

This protocol outlines the coupling of the deprotected linker to an E3 ligase ligand containing a carboxylic acid moiety.

Materials:

  • Benzyl-PEG24-OH (from step 4.1)

  • E3 ligase ligand with a carboxylic acid group (e.g., a derivative of Thalidomide, Pomalidomide, or VHL-1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) and Benzyl-PEG24-OH (1.1 equivalents) in anhydrous DCM.

  • Add DCC (1.2 equivalents) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Benzyl-PEG24-E3 ligase ligand conjugate.

Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group to yield a free hydroxyl for the final conjugation step.

Materials:

  • Benzyl-PEG24-E3 ligase ligand conjugate (from step 4.2)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Benzyl-PEG24-E3 ligase ligand conjugate in methanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG24-E3 ligase ligand conjugate.

Conjugation to a Protein of Interest (POI) Ligand

This final step couples the linker-E3 ligase ligand conjugate to the POI ligand. The specific chemistry will depend on the functional groups available on the POI ligand. The following is an example of an ether linkage formation.

Materials:

  • HO-PEG24-E3 ligase ligand conjugate (from step 4.3)

  • POI ligand with a suitable leaving group (e.g., a mesylate or halide)

  • Sodium hydride (NaH) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the HO-PEG24-E3 ligase ligand conjugate (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the POI ligand (1.1 equivalents) dissolved in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Characterization and Quantification of PROTACs

Structural Characterization

The identity and purity of the synthesized PROTAC should be confirmed by analytical techniques such as:

  • LC-MS: To confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

Quantification in Biological Matrices

Accurate quantification of the PROTAC in biological samples (e.g., plasma, cell lysates) is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the gold standard for this purpose.[4]

ParameterMethodKey Considerations
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Choice of method depends on the PROTAC's properties and the biological matrix.
Chromatography Reversed-phase HPLC or UHPLC.Gradient elution is typically used for optimal separation.
Mass Spectrometry Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.High sensitivity and selectivity for accurate quantification.
Calibration A calibration curve is generated using standards of known concentrations.A linear range covering the expected sample concentrations is required.

Assessing PROTAC-Mediated Protein Degradation

The primary function of a PROTAC is to induce the degradation of a target protein. Western blotting is a widely used technique to quantify this degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting E->F G Signal Detection and Quantification F->G

Caption: Workflow for assessing protein degradation by Western blot.

Western Blot Protocol

Materials:

  • Cells expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

Data Analysis

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

These values are determined by plotting the percentage of protein degradation against the PROTAC concentration and fitting the data to a dose-response curve.

Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI E3->Ub_POI  Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in synthesis steps Incomplete reaction, side reactions, or purification loss.Optimize reaction conditions (temperature, time, reagents). Use high-purity starting materials. Employ alternative purification methods.
No protein degradation observed Poor cell permeability of the PROTAC. Low affinity for the target or E3 ligase. Unstable ternary complex.Modify the linker to improve physicochemical properties. Confirm binding of individual ligands. Redesign the PROTAC with a different linker length or composition.
High variability in Western blot results Inconsistent cell lysis or protein loading. Issues with antibody quality or concentration.Ensure complete cell lysis and accurate protein quantification. Optimize antibody dilutions and incubation times. Use a reliable loading control.

These application notes are intended to serve as a comprehensive guide for the effective use of this compound in the development of novel PROTACs. For specific applications, further optimization of the described protocols may be necessary.

References

Application Notes and Protocols: Deprotection of THP Group in Benzyl-PEG24-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability under a variety of non-acidic reaction conditions.[1][2] In the context of complex molecules such as Benzyl-PEG24-THP, which finds applications in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs), the selective and efficient removal of the THP group is a critical step to unmask the terminal hydroxyl group for further functionalization.

These application notes provide detailed protocols for the acid-catalyzed deprotection of the THP group from this compound to yield Benzyl-PEG24-OH. The methodologies described are based on established principles of organic chemistry and are designed to be robust and reproducible.

Reaction Scheme

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the acetal linkage of the THP ether.

Reaction Scheme of THP deprotection from this compound

Caption: Acid-catalyzed deprotection of this compound to Benzyl-PEG24-OH.

Method Selection

The choice of the acidic catalyst and reaction conditions for the deprotection of the THP group depends on the sensitivity of other functional groups within the molecule and the desired reaction kinetics. The benzyl ether in the this compound molecule is generally stable to the mild acidic conditions required for THP removal.[3] Several common acidic catalysts are effective for this transformation.

Acid CatalystTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (TsOH) Catalytic amount in an alcoholic solvent (e.g., Methanol, Ethanol) at room temperature.[1]Readily available, effective catalyst.May require longer reaction times for complete conversion.
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in an alcoholic solvent (e.g., Ethanol) at room temperature or slightly elevated temperatures.[1]Milder acid catalyst, suitable for more sensitive substrates.Can be slower than stronger acids.
Acetic Acid (AcOH) A mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v) at room temperature or slightly elevated temperatures.Mild conditions, readily available reagents.May require aqueous work-up to remove the acid.
Trifluoroacetic Acid (TFA) Dilute solutions (e.g., 1-10%) in a chlorinated solvent (e.g., Dichloromethane) at room temperature.Strong acid, leading to rapid deprotection.Can cleave more acid-labile protecting groups if present. Requires careful handling and neutralization.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound using different acid catalysts. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete conversion.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (TsOH) in Methanol

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane) or LC-MS.

  • Upon complete disappearance of the starting material, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure Benzyl-PEG24-OH.

Quantitative Data (Representative):

ParameterValue
Reaction Time 4 - 12 hours
Yield > 90%
Purity (Post-purification) > 95%
Protocol 2: Deprotection using Pyridinium p-toluenesulfonate (PPTS) in Ethanol

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol (approximately 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Add pyridinium p-toluenesulfonate (0.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired Benzyl-PEG24-OH.

Quantitative Data (Representative):

ParameterValue
Reaction Time 6 - 18 hours
Yield > 85%
Purity (Post-purification) > 95%
Protocol 3: Deprotection using Acetic Acid/THF/Water

Materials:

  • This compound

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a 3:1:1 mixture of THF:Acetic Acid:Water (v/v/v). The concentration of the substrate should be around 0.1 M.

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to yield pure Benzyl-PEG24-OH.

Quantitative Data (Representative):

ParameterValue
Reaction Time 8 - 24 hours
Yield > 80%
Purity (Post-purification) > 95%

Visualizations

Deprotection Reaction Mechanism

The acid-catalyzed deprotection of the THP group proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxocarbenium ion intermediate.

G cluster_0 Protonation cluster_1 Formation of Oxocarbenium Ion cluster_2 Hydrolysis A Benzyl-PEG24-OTHP H_plus H+ B Protonated THP Ether A->B + H+ C Benzyl-PEG24-OH B->C - Benzyl-PEG24-OH B->C D Resonance-Stabilized Oxocarbenium Ion B->D H2O H₂O E Hemiacetal Intermediate D->E + H₂O F 5-Hydroxypentanal E->F - H+

Caption: Mechanism of acid-catalyzed THP deprotection.

Experimental Workflow

The general workflow for the deprotection and purification of Benzyl-PEG24-OH is outlined below.

G cluster_0 Reaction Setup cluster_1 Monitoring & Quenching cluster_2 Work-up & Purification Start Dissolve this compound in Solvent Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Benzyl-PEG24-OH Purify->Final_Product

Caption: General experimental workflow for THP deprotection.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient catalyst, low temperature, or short reaction time.Add more catalyst, increase the temperature, or extend the reaction time.
Low Yield Product loss during work-up or purification. Incomplete reaction.Ensure proper phase separation during extraction. Optimize chromatography conditions.
Side Product Formation Reaction conditions are too harsh, leading to degradation of the PEG chain or cleavage of the benzyl ether.Use a milder acid catalyst (e.g., PPTS). Perform the reaction at a lower temperature.

Conclusion

The deprotection of the THP group from this compound can be achieved efficiently using various acid catalysts. The choice of the specific protocol should be guided by the stability of the substrate and the desired reaction rate. The protocols provided herein offer a reliable foundation for researchers to successfully perform this key transformation in their synthetic endeavors. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain the final product in high yield and purity.

References

Application Notes and Protocols: Acidic Conditions for THP Removal from PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a commonly utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability towards a variety of non-acidic reagents. In the context of polyethylene glycol (PEG) linkers, which are widely employed in drug delivery, bioconjugation, and materials science, the THP group serves as a reliable temporary shield for terminal hydroxyl groups. The selective removal of the THP group under acidic conditions is a critical step to unveil the hydroxyl functionality for subsequent conjugation or modification.

These application notes provide a comprehensive overview of the acidic conditions used for the deprotection of THP-protected PEG linkers. This document outlines various acidic reagents, recommended reaction conditions, and detailed experimental protocols. Additionally, potential side reactions and purification strategies are discussed to ensure high-yield and high-purity recovery of the deprotected PEG linker.

Mechanism of Acid-Catalyzed THP Deprotection

The removal of the THP protecting group proceeds via an acid-catalyzed hydrolysis or alcoholysis mechanism. The reaction is initiated by the protonation of the ether oxygen of the THP group, which makes it a better leaving group. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized carbocation intermediate and the release of the free hydroxyl group of the PEG linker. The carbocation is then quenched by a nucleophile present in the reaction mixture, such as water or an alcohol solvent.[1][2]

Acidic Reagents for THP Removal

A variety of acidic reagents can be employed for the cleavage of the THP ether from PEG linkers. The choice of reagent often depends on the sensitivity of other functional groups present in the molecule and the desired reaction kinetics.

Commonly Used Acidic Reagents:

  • Trifluoroacetic Acid (TFA): A strong acid that is effective for rapid deprotection. It is often used in low concentrations in solvents like dichloromethane (DCM).[2]

  • Hydrochloric Acid (HCl): A common and cost-effective strong acid.

  • p-Toluenesulfonic Acid (TsOH): A solid, non-volatile acid that is easy to handle.[1]

  • Pyridinium p-toluenesulfonate (PPTS): A milder acidic catalyst, often used when other acid-sensitive groups are present.[2]

  • Solid-Supported Acids: Reagents like Amberlyst-15 or silica-sulfuric acid offer the advantage of easy removal from the reaction mixture by simple filtration.

  • Acetic Acid/Water/THF Mixtures: Mildly acidic conditions that can be effective for THP removal, often requiring elevated temperatures.

Quantitative Data on THP Deprotection Conditions

The following table summarizes various acidic conditions reported for the deprotection of THP groups, primarily from hydroxyl-containing compounds, which can be adapted for THP-protected PEG linkers. It is important to note that reaction times and yields can vary depending on the specific PEG linker and the presence of other functional groups.

Acidic Reagent/SystemSubstrate (Model)SolventTemperature (°C)TimeYield (%)Reference
10% TFA/H₂O/CH₂Cl₂ (10:2:88)Fmoc-Trp(Thp)-OHCH₂Cl₂/H₂ORoom Temp.1 h~90% (deprotection)
2% TFAFmoc-Ser(Thp)-OHCH₂Cl₂Room Temp.--
PPTSFmoc-Thr(Thp)-OAllylDCE6012 h-
PTSAFmoc-Trp(Thp)-OHCH₂Cl₂/MeOHRoom Temp.2.5 h82% (protection)
Acetic acid/THF/H₂O (4:2:1)General-45--
Zeolite H-betaAlcohols/Phenols--ShortHigh

Experimental Protocols

Protocol 1: Deprotection of THP-PEG-OH using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common method for the removal of the THP group from a PEG linker using a solution of TFA in DCM.

Materials:

  • THP-protected PEG linker (THP-PEG-OH)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the THP-PEG-OH in anhydrous DCM (e.g., 10 mL of DCM per 1 g of PEG linker) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA dropwise to achieve a final concentration of 2-10% (v/v). The optimal concentration should be determined empirically for the specific substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected PEG-OH.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Mild Deprotection of THP-PEG-OH using Pyridinium p-toluenesulfonate (PPTS) in Ethanol

This protocol is suitable for substrates containing other acid-labile functional groups.

Materials:

  • THP-protected PEG linker (THP-PEG-OH)

  • Ethanol (EtOH)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the THP-PEG-OH in ethanol (e.g., 20 mL of EtOH per 1 g of PEG linker) in a round-bottom flask.

  • Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to remove residual PPTS and any byproducts.

Visualizations

THP Deprotection Mechanism

THP_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Quenching THP_PEG THP-O-PEG Protonated_THP_PEG THP-O+(H)-PEG THP_PEG->Protonated_THP_PEG + H+ H_plus H+ Carbocation THP Carbocation Protonated_THP_PEG->Carbocation PEG_OH HO-PEG Protonated_THP_PEG->PEG_OH Quenched_Carbocation THP-Nu Carbocation->Quenched_Carbocation + Nu-H Nucleophile Nu-H

Caption: Acid-catalyzed deprotection of a THP-protected PEG linker.

Experimental Workflow for THP Removal and Purification

Workflow Start Start: THP-PEG-OH Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_Acid Add Acidic Reagent (e.g., TFA) Dissolve->Add_Acid React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->React Quench Quench with NaHCO₃ Solution React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography (if necessary) Evaporate->Purify End End: Purified PEG-OH Purify->End

Caption: General workflow for the deprotection and purification of PEG-OH.

Potential Side Reactions and Considerations

  • Degradation of the PEG chain: Prolonged exposure to strong acids or high temperatures can potentially lead to the degradation of the polyethylene glycol backbone. It is therefore crucial to monitor the reaction closely and use the mildest conditions necessary for complete deprotection.

  • Formation of Diastereomers: The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the original PEG linker is chiral. This can sometimes complicate purification and characterization.

  • Incomplete Deprotection: Insufficient acid or reaction time may result in incomplete removal of the THP group, leading to a mixture of protected and deprotected PEG linkers.

  • Acid-Labile Groups: If the PEG linker is attached to a molecule containing other acid-sensitive functional groups (e.g., Boc protecting groups, certain esters), orthogonal protection strategies must be carefully considered. In such cases, milder acidic reagents like PPTS are preferred.

Conclusion

The acidic removal of the THP protecting group from PEG linkers is a robust and widely applicable method. By carefully selecting the appropriate acidic reagent and optimizing the reaction conditions, researchers can achieve efficient and high-yielding deprotection. The protocols and data presented in these application notes provide a solid foundation for developing and implementing this crucial step in the synthesis and modification of PEGylated molecules for a variety of applications in research and drug development.

References

Application Notes and Protocols: Coupling of Benzyl-PEG24-THP with E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POI).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element in PROTAC design, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, permeability, and pharmacokinetic properties.[2] Benzyl-PEG24-THP is a versatile PEG-based linker featuring a benzyl-protected terminus and a tetrahydropyranyl (THP)-protected terminal alcohol. This dual-protection strategy allows for sequential and site-specific conjugation to both the E3 ligase ligand and the POI ligand.

These application notes provide detailed protocols for the deprotection and subsequent coupling of this compound to E3 ligase ligands bearing either a free amine or a carboxylic acid functionality. It also includes methods for the characterization of the resulting conjugates.

Signaling Pathways and Experimental Workflow

The overall process involves the initial deprotection of the THP group on the this compound linker to reveal a primary alcohol. This alcohol can then be coupled to an E3 ligase ligand through various chemical reactions, depending on the functional group present on the ligand. The resulting E3 ligase ligand-linker conjugate can then be further modified by deprotecting the benzyl group and coupling it to a POI ligand to form the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_e3_coupling E3 Ligase Ligand Coupling cluster_final_product Final Conjugate linker This compound deprotection THP Deprotection (Acidic Conditions) linker->deprotection activated_linker Benzyl-PEG24-OH deprotection->activated_linker tosylation Tosylation activated_linker->tosylation steglich Steglich Esterification activated_linker->steglich Coupling mitsunobu Mitsunobu Reaction activated_linker->mitsunobu Coupling cluster_e3_coupling cluster_e3_coupling e3_amine E3 Ligase Ligand (-NH2) conjugate Benzyl-PEG24-E3 Ligase Ligand Conjugate e3_cooh E3 Ligase Ligand (-COOH) e3_cooh->steglich e3_cooh->mitsunobu tosylation->e3_amine Coupling

Caption: Workflow for the preparation and coupling of this compound to E3 ligase ligands.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the coupling process. Note that yields are dependent on the specific E3 ligase ligand used and may require optimization.

Table 1: THP Deprotection of this compound

ParameterValueReference
Reagents Acetic acid, Tetrahydrofuran (THF), Water[4]
Temperature 40-50 °C
Reaction Time 2-4 hours
Typical Yield >95%N/A
Purification Aqueous work-up followed by column chromatographyN/A

Table 2: Coupling of Benzyl-PEG24-OH to Amine-Containing E3 Ligase Ligands (via Tosylation)

ParameterValueReference
Activation Reagents p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA)
Coupling Reagents Amine-E3 Ligase Ligand, N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) for tosylation, Dimethylformamide (DMF) for coupling
Temperature 0 °C to RT for tosylation, 60 °C for coupling
Reaction Time Overnight for both steps
Typical Yield 60-80% over two stepsN/A
Purification Preparative HPLC

Table 3: Coupling of Benzyl-PEG24-OH to Carboxyl-Containing E3 Ligase Ligands (Steglich Esterification)

ParameterValueReference
Coupling Reagents N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-90%
Purification Filtration of dicyclohexylurea (DCU) followed by column chromatography

Table 4: Coupling of Benzyl-PEG24-OH to Phenolic E3 Ligase Ligands (Mitsunobu Reaction)

ParameterValueReference
Reagents Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 6-8 hours
Typical Yield 50-75%
Purification Column chromatography

Experimental Protocols

Protocol 1: THP Deprotection of this compound

This protocol describes the removal of the THP protecting group to yield the free alcohol, Benzyl-PEG24-OH.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

  • Stir the reaction mixture at 45 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Benzyl-PEG24-OH.

Protocol 2: Coupling of Benzyl-PEG24-OH to an Amine-Containing E3 Ligase Ligand

This two-step protocol involves the tosylation of the terminal alcohol of the PEG linker, followed by nucleophilic substitution with an amine-functionalized E3 ligase ligand.

Step 2a: Tosylation of Benzyl-PEG24-OH

Materials:

  • Benzyl-PEG24-OH (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Benzyl-PEG24-OH (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG24-OTs, which can often be used in the next step without further purification.

Step 2b: Coupling of Benzyl-PEG24-OTs with an Amine-Containing E3 Ligase Ligand

Materials:

  • Benzyl-PEG24-OTs (from Step 2a)

  • Amine-containing E3 ligase ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Preparative HPLC system

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG24-OTs (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final Benzyl-PEG24-E3 ligase ligand conjugate.

Protocol 3: Coupling of Benzyl-PEG24-OH to a Carboxyl-Containing E3 Ligase Ligand (Steglich Esterification)

This protocol describes the direct esterification of the PEG linker with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Benzyl-PEG24-OH (from Protocol 1)

  • Carboxyl-containing E3 ligase ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxyl-containing E3 ligase ligand (1.0 equivalent), Benzyl-PEG24-OH (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filtrate with 0.5 N HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester conjugate.

Characterization of Conjugates

The successful synthesis of the Benzyl-PEG24-E3 ligase ligand conjugate should be confirmed by standard analytical techniques.

Table 5: Analytical Techniques for Conjugate Characterization

TechniqueInformation ProvidedReference
LC-MS Confirmation of molecular weight and assessment of purity
¹H and ¹³C NMR Structural confirmation of the conjugate
HPLC Determination of purity and retention timeN/A

Logical Relationships in PROTAC-Mediated Degradation

The successful coupling of the Benzyl-PEG24 linker to an E3 ligase ligand is the first critical step in the synthesis of a functional PROTAC. The resulting conjugate serves as a key intermediate for the subsequent attachment of a POI ligand. The final PROTAC molecule then orchestrates a series of events leading to the degradation of the target protein.

PROTAC_Mechanism cluster_assembly Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ub_POI Degraded_POI Degraded POI (Peptides) Ub_POI->Degraded_POI Degradation Proteasome 26S Proteasome Proteasome->Degraded_POI cluster_assembly cluster_assembly cluster_ubiquitination cluster_ubiquitination cluster_degradation cluster_degradation

References

Application Notes and Protocols for Bioconjugation using Benzyl-PEG24-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation with Benzyl-PEG24-THP

Bioconjugation is a pivotal technique in modern drug discovery and development, enabling the covalent linkage of two or more molecules, at least one of which is a biomolecule. This process is fundamental to the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This compound is a heterobifunctional, polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2][3]

PROTACs are innovative molecules that co-opt the body's natural protein degradation machinery to eliminate specific target proteins associated with disease.[1][2] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the successful formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker offers a flexible PEG24 spacer to enhance solubility and optimize the spatial orientation of the bound proteins. Its heterobifunctional nature, with a benzyl (Bn) ether at one terminus and a tetrahydropyranyl (THP) ether at the other, allows for a controlled, stepwise conjugation strategy. The THP and benzyl groups are protecting groups for hydroxyl functionalities, which can be selectively deprotected under different conditions to reveal a reactive hydroxyl group for subsequent conjugation.

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C60H112O26
Molecular Weight 1249.52 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Functional Groups Benzyl ether, Tetrahydropyranyl (THP) ether, PEG24
Storage Conditions -20°C, desiccated

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex POI-PROTAC-E3 Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols describe a generalized workflow for the synthesis of a PROTAC using the this compound linker. This involves the selective deprotection of one of the ether functionalities, followed by conjugation to the first ligand (either the target protein binder or the E3 ligase binder), and then deprotection of the second ether and conjugation to the second ligand.

Protocol 1: Stepwise PROTAC Synthesis via Initial THP Deprotection

This protocol outlines the synthesis starting with the deprotection of the THP ether.

Protocol_1_Workflow start This compound step1 1. THP Deprotection (Mild Acidic Conditions) start->step1 intermediate1 Benzyl-PEG24-OH step1->intermediate1 step2 2. Conjugation to Ligand 1 (e.g., Amide Coupling) intermediate1->step2 intermediate2 Benzyl-PEG24-Ligand 1 step2->intermediate2 step3 3. Benzyl Deprotection (Hydrogenolysis) intermediate2->step3 intermediate3 HO-PEG24-Ligand 1 step3->intermediate3 step4 4. Conjugation to Ligand 2 (e.g., Amide Coupling) intermediate3->step4 final_product Final PROTAC (Ligand 2-PEG24-Ligand 1) step4->final_product Protocol_2_Workflow start This compound step1 1. Benzyl Deprotection (Hydrogenolysis) start->step1 intermediate1 HO-PEG24-THP step1->intermediate1 step2 2. Conjugation to Ligand 1 (e.g., Amide Coupling) intermediate1->step2 intermediate2 Ligand 1-PEG24-THP step2->intermediate2 step3 3. THP Deprotection (Mild Acidic Conditions) intermediate2->step3 intermediate3 Ligand 1-PEG24-OH step3->intermediate3 step4 4. Conjugation to Ligand 2 (e.g., Amide Coupling) intermediate3->step4 final_product Final PROTAC (Ligand 1-PEG24-Ligand 2) step4->final_product

References

Application Notes and Protocols for Benzyl-PEG24-THP in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

This document provides detailed application notes and protocols for the use of Benzyl-PEG24-THP, a long-chain polyethylene glycol (PEG) based linker, in the development of PROTACs. While direct, peer-reviewed data for PROTACs synthesized with this specific linker is limited, the information presented herein is based on established principles of PROTAC design and data from structurally similar long-chain PEG linkers.

Application Notes: The Role of this compound in PROTAC Design

This compound is a bifunctional linker designed for the modular synthesis of PROTACs. It features a long polyethylene glycol (PEG) chain of 24 units, flanked by a benzyl group at one end and a tetrahydropyran (THP) protected alcohol at the other. Each component of this linker imparts specific, advantageous properties to the resulting PROTAC.

Key Advantages of the this compound Linker:

  • Enhanced Solubility and Permeability: The long, hydrophilic PEG chain significantly improves the aqueous solubility of the often-hydrophobic PROTAC molecule. This can enhance cell permeability and overall bioavailability, critical factors for therapeutic efficacy.[1][2]

  • Optimal Length for Ternary Complex Formation: The 24-unit PEG chain provides a substantial length, which can be crucial for bridging the target protein and the E3 ligase without inducing steric hindrance. This facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), a prerequisite for efficient ubiquitination and subsequent degradation.[3][4] Studies have shown that longer linkers can be more effective than shorter ones for certain target-E3 ligase pairs.[3]

  • Conformational Flexibility and Rigidity: The PEG component offers significant conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation. The terminal benzyl group can introduce a degree of rigidity, which may help to pre-organize the PROTAC into a bioactive conformation and can also participate in favorable pi-stacking interactions with certain protein residues.

  • Synthetic Tractability: The THP group is a stable protecting group for the terminal alcohol, which can be readily deprotected under acidic conditions to allow for facile conjugation to either the warhead or the E3 ligase ligand. This modularity simplifies the synthesis of PROTAC libraries for optimization studies.

Data Presentation: Representative Performance of PROTACs with Long-Chain PEG Linkers

PROTAC (Target-Linker-E3 Ligase)Target ProteinCell LineLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1-targeting PROTACTBK1Not Specified~21396
BTK-targeting PROTACBTKNot Specified~27 (9 PEG units)5.9>90
SMARCA2/4-targeting PROTACSMARCA2/4MV-4-11Not Specified250-30065-70
HaloTag-targeting PROTACHaloTagNot Specified~9 (3 PEG units)19>95

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target protein, E3 ligase, and cell line used. The data above illustrates that long-chain PEG linkers can facilitate potent and efficient protein degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the steps for deprotecting the THP group and subsequently coupling the linker to the warhead and E3 ligase ligand.

Step 1: Deprotection of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quench the reaction with a mild base, such as triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the resulting Benzyl-PEG24-OH by flash column chromatography on silica gel.

Step 2: Functionalization of the Linker

The terminal alcohol of Benzyl-PEG24-OH can be converted to a more reactive group for coupling, such as a tosylate, mesylate, or carboxylic acid, depending on the desired conjugation chemistry. For example, to convert it to a carboxylic acid:

  • Dissolve Benzyl-PEG24-OH (1 equivalent) in a suitable solvent like dichloromethane.

  • Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature to oxidize the alcohol to an aldehyde. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction and work up to isolate the aldehyde.

  • Dissolve the aldehyde in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene, sodium chlorite, and sodium dihydrogen phosphate.

  • Stir until the aldehyde is fully converted to the carboxylic acid (Benzyl-PEG24-COOH).

  • Purify the final product.

Step 3: Coupling to Warhead and E3 Ligase Ligand

This step involves standard amide bond formation or other ligation chemistries. The order of coupling (linker to warhead first, or linker to E3 ligase ligand first) will depend on the overall synthetic strategy.

  • Dissolve the carboxylic acid-functionalized linker (e.g., Benzyl-PEG24-COOH, 1 equivalent) and the amine-containing warhead or E3 ligase ligand (1.1 equivalents) in an anhydrous solvent like N,N-dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the intermediate product by chromatography.

  • Repeat the coupling procedure with the other component (E3 ligase ligand or warhead) to obtain the final PROTAC.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay assesses the effect of target protein degradation on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a duration relevant to the biological context (e.g., 72 hours).

  • Assay Procedure:

    • For an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • For a CellTiter-Glo® assay, add the reagent to each well, incubate, and measure the luminescence.

  • Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value (half-maximal inhibitory concentration).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in targeted protein degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Recognition E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow start This compound deprotection THP Deprotection (Mild Acid) start->deprotection linker_OH Benzyl-PEG24-OH deprotection->linker_OH functionalization Functionalization (e.g., Oxidation to COOH) linker_OH->functionalization linker_COOH Benzyl-PEG24-COOH functionalization->linker_COOH coupling1 Amide Coupling (Warhead or E3 Ligand) linker_COOH->coupling1 intermediate PROTAC Intermediate coupling1->intermediate coupling2 Amide Coupling (Second Ligand) intermediate->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification (HPLC) final_protac->purification

Caption: Synthetic workflow for utilizing this compound.

Experimental_Workflow cluster_assays In Vitro Assays synthesis PROTAC Synthesis treatment Cell Treatment (Dose-Response) synthesis->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for Degradation (DC50, Dmax) lysis->western viability Cell Viability Assay (IC50) lysis->viability analysis Data Analysis & Interpretation western->analysis viability->analysis

Caption: Experimental workflow for PROTAC evaluation.

References

Application Notes: Synthesis and Evaluation of a BRD4-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in regulating the transcription of key oncogenes like c-Myc.[1][2] The inactivation of BRD4 has been shown to inhibit cancer development, making it a promising therapeutic target. This document provides a detailed experimental protocol for the synthesis, purification, characterization, and biological evaluation of a BRD4-targeting PROTAC.

Signaling Pathway and Mechanism of Action

BRD4 is a key regulator of gene expression and is involved in various signaling pathways critical for cancer progression, including the NFκB and Jagged1/Notch1 signaling pathways. By binding to acetylated histones at enhancers and promoters, BRD4 recruits transcriptional machinery to drive the expression of target genes. The synthesized PROTAC is designed to induce the degradation of BRD4, thereby downregulating the expression of BRD4-dependent oncogenes and inhibiting cancer cell proliferation.

BRD4_Signaling_Pathway BRD4 Signaling and PROTAC Mechanism of Action cluster_nucleus Nucleus cluster_outside BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to Ubiquitin Ubiquitin BRD4->Ubiquitin tagged with Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery recruits Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription Cancer_Progression Cancer Progression Oncogenes->Cancer_Progression promotes PROTAC BRD4-PROTAC PROTAC->BRD4 binds to E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Proteasome Proteasome Ubiquitin->Proteasome targeted to Degradation BRD4 Degradation Proteasome->Degradation leads to Degradation->Cancer_Progression inhibits

Caption: BRD4 signaling pathway and the mechanism of action for a BRD4-targeting PROTAC.

Experimental Workflow

The synthesis of a BRD4-targeting PROTAC typically involves a multi-step chemical synthesis followed by purification and characterization, and subsequent biological evaluation to confirm its efficacy in degrading BRD4 and inhibiting cancer cell growth.

Experimental_Workflow Experimental Workflow for BRD4-PROTAC Synthesis and Evaluation cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start_BRD4 BRD4 Ligand (e.g., JQ1 derivative) Coupling1 Coupling Reaction 1 Start_BRD4->Coupling1 Start_Linker Linker (e.g., PEG-based) Start_Linker->Coupling1 Start_E3 E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling2 Coupling Reaction 2 Start_E3->Coupling2 Intermediate BRD4 Ligand-Linker Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure BRD4-PROTAC Purification->Pure_PROTAC Characterization Characterization (NMR, HRMS) Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Pure_PROTAC->Characterization Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot (BRD4 Degradation) Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Data_Analysis Data Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: Overall experimental workflow for the synthesis and biological evaluation of a BRD4-targeting PROTAC.

Experimental Protocols

Materials and Reagents
  • BRD4 ligand with a suitable linker attachment point (e.g., a JQ1 derivative with a carboxylic acid or amine handle)

  • E3 ligase ligand with a suitable linker attachment point (e.g., a pomalidomide or VHL ligand derivative)

  • Linker with complementary functional groups (e.g., amine-PEG-acid)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DMSO, DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

  • Reagents for biological assays (e.g., cell culture media, antibodies, lysis buffer)

Synthesis of a BRD4-Targeting PROTAC (General Procedure)

This protocol outlines a general approach for synthesizing a BRD4-targeting PROTAC using a JQ1 derivative, a PEG linker, and a pomalidomide derivative.

  • Activation of the BRD4 Ligand:

    • Dissolve the JQ1 derivative (1 equivalent) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling with the Linker:

    • To the activated JQ1 solution, add the amine-PEG-acid linker (1.1 equivalents).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Once the reaction is complete, purify the JQ1-linker intermediate using flash chromatography.

  • Activation of the JQ1-Linker Intermediate:

    • Dissolve the purified JQ1-linker intermediate in anhydrous DMF.

    • Activate the terminal carboxylic acid of the linker using HATU (1.1 equivalents) and DIPEA (2 equivalents) as described in step 1.

  • Coupling with the E3 Ligase Ligand:

    • To the activated JQ1-linker solution, add the pomalidomide derivative (1.1 equivalents).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification of the Final PROTAC:

    • Once the reaction is complete, purify the crude PROTAC using preparative HPLC to obtain the final product.

Characterization of the Synthesized PROTAC
  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the final PROTAC using ¹H and ¹³C NMR spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized PROTAC to confirm its molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Biological Evaluation

1. Cell Culture:

  • Culture a suitable cancer cell line (e.g., MV-4-11, HeLa, or MDA-MB-231) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

2. Western Blot Analysis for BRD4 Degradation:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

3. Cell Viability Assay:

  • Seed cells in 96-well plates.

  • Treat the cells with a range of concentrations of the PROTAC for 72 hours.

  • Assess cell viability using a suitable assay such as MTT or CellTiter-Glo, following the manufacturer's instructions.

Data Presentation

Table 1: Summary of BRD4-Targeting PROTACs and their Biological Activities

PROTAC NameBRD4 LigandE3 Ligase LigandLinker TypeDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)Cell Line
dBET1 JQ1PomalidomidePEG4.3>958.3MV-4-11
ARV-825 OTX015PomalidomidePEG<1>981.2RS4;11
MZ1 JQ1VHL LigandPEG25>9017HeLa
Compound 37 JQ1Pomalidomideα-acyloxy amide62>90N/AMDA-MB-231

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration; N/A: Not Available.

Table 2: Characterization Data for a Representative BRD4-PROTAC

Characterization MethodExpected Result
¹H NMR Peaks corresponding to the protons of the BRD4 ligand, linker, and E3 ligase ligand moieties.
¹³C NMR Peaks corresponding to the carbons of the BRD4 ligand, linker, and E3 ligase ligand moieties.
HRMS (ESI) [M+H]⁺ ion corresponding to the calculated exact mass of the PROTAC.
HPLC Purity >95% purity at a specific wavelength (e.g., 254 nm).

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a BRD4-targeting PROTAC. The detailed protocols and structured data presentation are intended to facilitate the work of researchers in the field of targeted protein degradation and drug discovery. The successful synthesis and evaluation of potent and selective BRD4-degrading PROTACs hold significant promise for the development of novel cancer therapeutics.

References

Application Note: Analytical Methods for the Characterization of Benzyl-PEG24-THP Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. Benzyl-PEG24-THP is a key bifunctional linker, featuring a benzyl group at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other, connected by a discrete chain of 24 ethylene glycol units. The precise characterization of this reagent and its derivatives is critical, as the purity, structural integrity, and molecular weight distribution directly impact the quality, safety, and efficacy of the final bioconjugate.[1][2]

This document provides detailed protocols and application data for the comprehensive characterization of this compound derivatives using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Structural Elucidation and Purity by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's chemical structure.[2] For this compound, ¹H NMR allows for the identification and integration of signals corresponding to the distinct protons of the benzyl group, the repeating ethylene glycol units of the PEG chain, and the THP protecting group, thereby confirming the structure and assessing purity.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

  • Data Acquisition: Record the ¹H NMR spectrum at 25°C. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale to a reference signal (e.g., TMS at 0 ppm or residual CHCl₃ at 7.26 ppm).

  • Analysis: Integrate all relevant peaks and assign them to the corresponding protons in the molecular structure. Purity is estimated by comparing the integral of the main compound's peaks to those of any observed impurities.

Data Presentation: Expected ¹H NMR Signals

The following table summarizes the expected chemical shifts for the key protons of a this compound derivative.

Chemical Shift (δ, ppm) Multiplicity Assignment
~ 7.35MultipletAromatic protons (C₆H₅-)
~ 4.60TripletAcetal proton of THP group (-OCHO-)
~ 4.50SingletBenzyl protons (-CH₂-Ph)
~ 3.64Large Singlet/MultipletPEG chain backbone protons (-OCH₂CH₂O-)
3.90 - 3.40MultipletsMethylene protons adjacent to THP and Benzyl groups
1.85 - 1.50MultipletsMethylene protons of the THP ring

Purity Assessment and Quantification by Reversed-Phase HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The non-polar stationary phase (e.g., C18) interacts with the hydrophobic benzyl group of the molecule, allowing for efficient separation from more polar or less hydrophobic impurities. UV detection is effective due to the chromophoric benzyl group.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Gradient: A linear gradient from 30% to 80% Mobile Phase B over 20 minutes.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.

Data Presentation: Representative HPLC Purity Data

Peak ID Retention Time (min) Peak Area (%) Identity
14.20.8Early-eluting impurity (more polar)
212.598.5This compound Product
315.10.7Late-eluting impurity (less polar)

Molecular Weight Verification by Mass Spectrometry

Principle: Mass spectrometry (MS) is a powerful technique for determining the molecular weight of PEGylated compounds. Electrospray Ionization (ESI) is particularly well-suited as it generates multiply charged ions from the PEG derivative, which can be deconvoluted to yield an accurate molecular mass. This technique confirms the identity of the product and provides information on its molecular weight distribution (polydispersity).

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to an HPLC or UHPLC system (LC-MS).

  • LC-MS Conditions: The same HPLC method as described above can be used for separation prior to MS analysis.

  • MS Sample Preparation: For direct infusion, prepare a dilute solution (10-50 µg/mL) of the sample in a suitable solvent like acetonitrile/water (50:50) with 0.1% formic acid.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Acquire data over a relevant m/z range (e.g., 500-2000 m/z).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to achieve stable ionization.

  • Data Analysis: The resulting spectrum will show a distribution of multiply charged ions. Use deconvolution software to process this series and calculate the zero-charge mass of the compound. The presence of repeating units with a mass difference of 44.03 Da (C₂H₄O) is characteristic of the PEG chain.

Data Presentation: Mass Spectrometry Summary

Technique Ionization Mode Expected [M+Na]⁺ (Da) Observed Molecular Weight (Da)
ESI-Q-TOFPositive~1326.81326.78

Note: The expected mass is calculated for C₆₀H₁₁₂O₂₆Na.

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical workflow for characterization and the interplay between the different analytical techniques.

G cluster_workflow Characterization Workflow Synthesis Synthesis of This compound Derivative Purification Crude Product Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity & Integrity Assessment Purification->Purity_Check Structural_ID NMR Spectroscopy (Structural Confirmation) Purity_Check->Structural_ID Structure OK? MW_Verification Mass Spectrometry (Molecular Weight Verification) Purity_Check->MW_Verification Structure OK? HPLC_Analysis RP-HPLC (Final Purity & Quantification) Purity_Check->HPLC_Analysis Structure OK? Final_QC Final QC Report Structural_ID->Final_QC MW_Verification->Final_QC HPLC_Analysis->Final_QC

Caption: A typical experimental workflow for the synthesis and quality control of this compound derivatives.

G cluster_orthogonal Orthogonal Analytical Approach Compound This compound Derivative NMR NMR Spectroscopy Compound->NMR HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS NMR_Info Confirms: • Chemical Structure • Functional Groups • Purity Estimate NMR->NMR_Info HPLC_Info Determines: • Purity (% Area) • Impurity Profile • Quantification HPLC->HPLC_Info MS_Info Verifies: • Molecular Weight • Polydispersity • Identity MS->MS_Info

Caption: The complementary nature of NMR, HPLC, and MS for comprehensive material characterization.

Conclusion

A multi-faceted analytical approach is essential for the reliable characterization of this compound derivatives. The combination of ¹H NMR for structural verification, RP-HPLC for high-resolution purity determination, and Mass Spectrometry for accurate molecular weight analysis provides a comprehensive quality control profile. Employing these orthogonal techniques ensures that the material meets the stringent specifications required for downstream applications in research and drug development, ultimately contributing to the creation of safer and more effective PEGylated products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing THP Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the cleavage of the tetrahydropyranyl (THP) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the THP group and what are its characteristics?

The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities (alcohols and phenols) in multi-step organic synthesis.[1][2] Its popularity stems from the low cost of its precursor, 3,4-dihydro-2H-pyran (DHP), its ease of introduction, and the stability of the resulting THP ether under various non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[2][3] A notable drawback is that its introduction creates a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is chiral, complicating analysis.[2]

Q2: What is the general mechanism for THP group cleavage?

THP cleavage is an acid-catalyzed hydrolysis of an acetal. The reaction is initiated by the protonation of the ether oxygen within the THP ring. This is followed by the cleavage of the C-O bond, which releases the protected alcohol and forms a resonance-stabilized carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture, such as water or an alcohol solvent, to generate a benign byproduct.

Q3: What are the most common categories of reagents used for THP cleavage?

The most common methods for THP deprotection involve acidic conditions. These can range from strong acids like HCl and trifluoroacetic acid (TFA) to milder acids such as acetic acid (AcOH), p-toluenesulfonic acid (TsOH), and pyridinium p-toluenesulfonate (PPTS). For substrates sensitive to acid, several neutral or very mild methods have been developed using reagents like lithium chloride (LiCl) or iron(III) tosylate.

Q4: How do I select the appropriate cleavage conditions for my specific molecule?

Selection depends entirely on the stability of your substrate.

  • For robust molecules: Standard acidic conditions like acetic acid in a THF/water mixture or TsOH in methanol are effective and common.

  • For molecules with other acid-labile groups (e.g., Boc, Trityl): Milder acidic conditions using PPTS in an alcohol solvent are preferable as they offer greater selectivity.

  • For highly acid-sensitive substrates: Neutral methods, such as heating with LiCl in aqueous DMSO, should be employed to avoid degradation of other functional groups.

Troubleshooting Guide

This section addresses specific issues that may arise during THP cleavage experiments.

Q1: My THP deprotection reaction is slow or incomplete. What can I do?

If you are using mild acidic conditions (e.g., PPTS, AcOH) and the reaction is not proceeding to completion, consider the following steps:

  • Increase Catalyst Loading: For catalysts like PPTS or TsOH, a slight increase in the molar ratio may be necessary.

  • Elevate the Temperature: Gently warming the reaction can significantly increase the rate. For instance, reactions with acetic acid/THF/H₂O are often run at 45 °C, while PPTS in ethanol may require temperatures between 45-55 °C.

  • Switch to a Stronger Acid: If the substrate is stable, moving to a stronger acid system like dilute HCl in methanol or TFA in dichloromethane can drive the reaction to completion.

  • Check Reagent Quality: Ensure that your DHP used for the protection step was fresh and that the acid catalyst for deprotection has not degraded.

G start Incomplete Cleavage check_temp Is the reaction at optimal temp? (e.g., 45-55 °C) start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_cat Is catalyst concentration sufficient? check_temp->check_cat Yes end_ok Reaction Complete increase_temp->end_ok increase_cat Increase Catalyst Loading check_cat->increase_cat No check_acid Is the substrate stable to stronger acid? check_cat->check_acid Yes increase_cat->end_ok stronger_acid Use Stronger Acid (e.g., HCl, TFA) check_acid->stronger_acid Yes end_nok Consider Alternative Strategy check_acid->end_nok No stronger_acid->end_ok

Troubleshooting workflow for incomplete THP cleavage.

Q2: My starting material is degrading or I'm seeing unwanted side products. What should I do?

This indicates that the reaction conditions are too harsh for your substrate.

  • Switch to Milder Acidic Conditions: If you are using HCl or TFA, switch to PPTS in ethanol or acetic acid in THF/water. PPTS is particularly useful as it has a lower acidity.

  • Lower the Reaction Temperature: Running the reaction at room temperature or even 0 °C can prevent the degradation of sensitive functionalities.

  • Employ a Neutral Deprotection Method: For highly sensitive molecules, acidic conditions may be unsuitable. A method using LiCl and water in DMSO at 90 °C provides a mild, non-acidic alternative that is compatible with sensitive groups like aldehydes, benzyl ethers, and methyl ethers.

  • Use Scavengers: In peptide synthesis, reactive carbocations generated during cleavage can cause side reactions. Adding scavengers like water or triisopropylsilane (TIS) to TFA-based cleavage cocktails can trap these species.

G Substrate Substrate Sensitivity High Medium Low Neutral Neutral Conditions (LiCl, H2O/DMSO) Substrate:High->Neutral MildAcid Mild Acidic Conditions (PPTS, AcOH) Substrate:Medium->MildAcid StrongAcid Standard Acidic Conditions (TsOH, HCl, TFA) Substrate:Low->StrongAcid

Reagent selection based on substrate sensitivity.

Q3: I am trying to selectively deprotect a THP ether in the presence of other acid-labile groups. Is this possible?

Yes, selective deprotection is achievable by carefully tuning the reaction conditions. THP ethers are generally more labile to acid than other protecting groups like t-butyldimethylsilyl (TBDMS) ethers but less labile than others. Mildly acidic conditions, such as acetic acid/water at 45 °C, are known to cleave THP ethers while leaving groups like PMB, SEM, MEM, or MOM ethers intact. A solution of dilute methanolic HCl can cleave acetals and ketals while leaving TBDMS ethers untouched.

Q4: My product is difficult to purify after work-up due to byproducts from the DHP reagent. How can I avoid this?

The main byproduct from the cleavage reaction is derived from the DHP moiety. When water is used as the nucleophile, 5-hydroxypentanal is formed, which can exist in equilibrium with its cyclic hemiacetal. If an alcohol like methanol or ethanol is used as the solvent, a methoxy- or ethoxy-substituted tetrahydropyran is formed. These byproducts are generally volatile or water-soluble.

  • Aqueous Work-up: A standard aqueous work-up with an ether extraction should remove most of these impurities.

  • Solvent Choice: Using an alcohol solvent (transacetalization) can sometimes lead to cleaner reactions than using aqueous acid.

  • Purification: If byproducts persist, purification via column chromatography is typically effective.

Data Presentation: Reaction Conditions

The following tables summarize common conditions for THP cleavage to facilitate comparison.

Table 1: Common Acidic Conditions for THP Cleavage

Reagent(s)Solvent(s)TemperatureTypical TimeNotes
Acetic Acid (AcOH)THF / H₂O (e.g., 4:2:1)45 °C3-6 hA very common and reliable method.
p-Toluenesulfonic Acid (TsOH)Methanol or EthanolRoom Temp - 55 °C1-17 hEffective, but temperature may need optimization.
Pyridinium p-toluenesulfonate (PPTS)Ethanol or Methanol55 °C4-12 hMilder than TsOH, good for sensitive substrates.
Trifluoroacetic Acid (TFA)CH₂Cl₂Room Temp1-5 hStrong acid, useful for resistant THP ethers. Often used with scavengers.
Hydrochloric Acid (HCl)Methanol or THFRoom Temp - 50 °C1-4 hEffective, can be prepared by adding AcCl to MeOH.

Table 2: Mild and Neutral Conditions for THP Cleavage

Reagent(s)Solvent(s)TemperatureTypical TimeNotes
Lithium Chloride (LiCl)DMSO / H₂O90 °C6 hExcellent for acid-sensitive molecules; avoids toxic reagents.
Iron(III) TosylateMethanolRoom Temp1-2 hInexpensive, non-corrosive, and easy to handle catalyst.
Amberlyst-15MethanolRoom Temp1-3 hSolid acid resin, allows for easy filtration to remove catalyst.
Selectfluor™Acetonitrile / H₂ORoom Temp1 hAn efficient method for cleavage under mild conditions.

Experimental Protocols

Protocol 1: Standard Cleavage with Acetic Acid

This protocol is suitable for robust substrates where other functional groups are not sensitive to mild acid.

  • Reaction Setup: Dissolve the THP-protected compound in a 4:2:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

  • Heating: Stir the reaction mixture at 45 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected alcohol.

  • Purification: Purify the crude product by column chromatography if necessary.

G cluster_0 Reaction cluster_1 Work-up & Isolation node_proc node_proc node_cond node_cond node_action node_action node_final node_final n1 Dissolve Substrate n2 AcOH/THF/H₂O (4:2:1) n3 Stir at 45 °C n1->n3 n4 Monitor by TLC n3->n4 n5 Neutralize (NaHCO₃) n4->n5 n6 Extract with Organic Solvent n5->n6 n7 Dry & Concentrate n6->n7 n8 Purify (Chromatography) n7->n8 n9 Isolated Product n8->n9

Experimental workflow for standard THP cleavage.

Protocol 2: Mild and Selective Cleavage with LiCl

This protocol is designed for substrates containing acid-sensitive functional groups.

  • Reaction Setup: In a flask, combine the THP-protected ether (1.0 eq), lithium chloride (LiCl, 5.0 eq), and deionized water (10.0 eq) in dimethyl sulfoxide (DMSO).

  • Heating: Stir the mixture under a nitrogen atmosphere and heat to 90 °C for 6 hours.

  • Monitoring: Monitor the reaction by TLC. The reaction time may need to be adjusted based on the substrate.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with water.

  • Extraction: Extract the aqueous phase three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude alcohol by column chromatography.

References

How to address diastereomer formation from the THP group

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: The THP Protecting Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of diastereomers when using the tetrahydropyranyl (THP) group to protect alcohols.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of products when I protect my chiral alcohol with a THP group?

The reaction of a chiral alcohol with 3,4-dihydropyran (DHP) under acidic conditions introduces a new stereocenter at the C-2 position of the tetrahydropyran ring (the anomeric carbon).[1][2] If your starting alcohol is already chiral, the product will be a mixture of diastereomers. The reaction proceeds through a planar, achiral oxocarbenium ion intermediate, which the alcohol can attack from either face, leading to both (R) and (S) configurations at the new stereocenter.

Q2: What are the practical consequences of forming a diastereomeric mixture?

The formation of diastereomers can introduce several experimental challenges:

  • Complex Characterization: Diastereomers have distinct physical and chemical properties. This results in the doubling of signals in NMR spectra, making interpretation more complex.[3][4]

  • Difficult Purification: The diastereomers may be difficult to separate by standard column chromatography, sometimes appearing as a single elongated spot on a TLC plate or co-eluting from a column.

  • Impact on Subsequent Reactions: Although less common, the different stereoisomers could potentially react at different rates or yield different stereochemical outcomes in subsequent transformations.

Q3: Can I control the diastereomeric ratio during the protection reaction?

In most standard applications, little to no diastereoselectivity is observed, and the reaction typically yields a ratio of approximately 1:1. Achieving significant control over the diastereomeric ratio during THP ether formation is challenging and generally not attempted for routine alcohol protection. The focus is typically on efficiently protecting the alcohol and dealing with the resulting mixture.

Q4: How can I determine the diastereomeric ratio of my product?

The most common method for determining the diastereomeric ratio is high-resolution ¹H NMR spectroscopy. The proton at the newly formed stereocenter (the anomeric proton, O-CH-O) gives a characteristic signal, typically around δ 4.5-4.7 ppm.[3] Since the two diastereomers are in different chemical environments, this signal will appear as two distinct, well-resolved peaks. The ratio can be accurately determined by integrating these two signals. Other techniques like HPLC or GC can also be used for quantification if a separation method is developed.

Q5: Is it necessary to separate the diastereomers?

Often, it is not necessary. The key advantage of this situation is that the stereocenter introduced by the THP group is temporary. Upon deprotection, this stereocenter is destroyed, and the original, single-enantiomer alcohol is recovered. Therefore, if the subsequent steps in your synthesis are not affected by the presence of the diastereomeric mixture, you can proceed without separation and remove the protecting group at the appropriate stage.

Q6: How is the THP group removed, and does this process affect other stereocenters?

The THP group is readily removed under mild acidic conditions. The process involves an acid-catalyzed hydrolysis that regenerates the alcohol. Standard conditions are generally mild enough not to affect other stereocenters in the molecule, especially those not prone to epimerization under acidic conditions. Common reagents for deprotection include:

  • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol).

  • Acetic acid in a THF/water mixture.

  • Trifluoroacetic acid (TFA) in dichloromethane, often in low concentrations.

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum is very complex and difficult to interpret after THP protection.
  • Cause: This is an expected outcome due to the formation of a diastereomeric mixture. Nearly every proton in the molecule and the THP ring will now exist in two slightly different chemical environments, leading to a doubling of NMR signals.

  • Solution:

    • Focus on Key Signals: Instead of trying to assign every peak, focus on the characteristic signals. The anomeric proton (O-CH-O) should appear as two distinct signals around δ 4.5-4.7 ppm. The protons on the carbon adjacent to the oxygen of your original alcohol (R-CH -O-THP) will also be doubled and shifted downfield.

    • Confirm Protection: The disappearance of the alcohol -OH proton signal and the appearance of the new signals in the δ 3.5-4.7 ppm range confirm that the protection reaction was successful.

    • Determine Ratio: Use the integration of the two anomeric proton signals to determine the diastereomeric ratio.

Problem 2: I am having difficulty separating the THP diastereomers by flash column chromatography.
  • Cause: Diastereomers formed from THP protection can have very similar polarities, making baseline separation by standard silica gel chromatography challenging.

  • Solutions:

    • Proceed with the Mixture: The most common approach is to carry the unseparated mixture through the next synthetic steps. The diastereomers are often treated as a single compound, and purification is performed on the final product after deprotection.

    • Optimize Chromatography: If separation is absolutely necessary, you may need to resort to more advanced techniques. High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column often provides better resolution than flash chromatography. Extensive solvent system screening for flash chromatography may also yield a separation.

    • Consider an Alternative Protecting Group: If diastereomer formation is incompatible with your synthetic route, consider using an achiral protecting group for the alcohol, such as a silyl ether (e.g., TBS, TIPS).

Problem 3: I am concerned that the stereocenter in my original alcohol might epimerize during protection or deprotection.
  • Cause: Epimerization typically requires either strongly acidic or basic conditions that allow for the formation of a planar intermediate (e.g., an enol or enolate) at the chiral center.

  • Solution: The conditions for both THP protection and deprotection are generally mild and unlikely to cause epimerization of robust stereocenters.

    • Protection: The reaction is run under mild acid catalysis (e.g., catalytic PPTS or p-TsOH), which is not harsh enough to epimerize most common stereocenters.

    • Deprotection: Mildly acidic deprotection conditions (e.g., PPTS in EtOH, AcOH/H₂O) are specifically used to preserve the integrity of sensitive functional groups and stereocenters. Avoid using strong, hot acids if your molecule contains other acid-labile stereocenters.

Data & Visualizations

Diagrams

THP_Formation_Mechanism cluster_step1 Step 1: Acid Catalysis cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP Dihydropyran (DHP) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H⁺ H_plus H⁺ Oxocarbenium_node Oxocarbenium Ion Alcohol Chiral Alcohol (R*-OH) Protonated_Ether Protonated THP Ether Alcohol->Protonated_Ether Attack Protonated_Ether_node Protonated THP Ether Oxocarbenium_node->Protonated_Ether Diastereomers Diastereomeric Mixture (R, R)-THP Ether (R, S)-THP Ether H_plus_out H⁺ Protonated_Ether_node->Diastereomers - H⁺ (catalyst regenerated) THP_Workflow Start Start: Protect Chiral Alcohol with DHP, H⁺ Check Analyze Product by ¹H NMR Start->Check ComplexNMR Observation: Complex NMR with doubled signals Check->ComplexNMR Diastereomers Formed Proceed Proceed with Mixture ComplexNMR->Proceed Separate Separate Diastereomers (Optional/Difficult) ComplexNMR->Separate If Necessary NextSteps Perform Subsequent Synthetic Steps Proceed->NextSteps Separate->NextSteps Deprotect Deprotect THP Group (Mild Acidic Conditions) NextSteps->Deprotect Final Final Product: Single Enantiomer Alcohol Deprotect->Final

References

Troubleshooting low yield in PROTAC synthesis with Benzyl-PEG24-THP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low yields in PROTAC synthesis, with a specific focus on the use of the Benzyl-PEG24-THP linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC synthesis using this compound resulted in a very low yield after the final coupling step. What are the potential causes?

A1: Low yields in PROTAC synthesis with long PEG linkers like this compound can stem from several factors:

  • Incomplete Amide Coupling: The reaction to form the amide bond between your warhead or E3 ligase ligand and the PEG linker may be inefficient. This can be due to steric hindrance from the bulky linker, suboptimal coupling reagents, or deactivation of the activated carboxylic acid.

  • Difficult Purification: The high molecular weight and flexible nature of the PEGylated PROTAC can make purification challenging. The product may be difficult to separate from starting materials or byproducts, leading to apparent low yields of the pure compound.[1]

  • Side Reactions: The THP protecting group is susceptible to premature cleavage under acidic conditions that might be inadvertently created during the reaction or workup. Additionally, the long PEG chain can sometimes participate in unwanted side reactions.

  • Solubility Issues: While PEG linkers are intended to improve solubility, the overall PROTAC molecule can still have poor solubility in certain reaction or purification solvents, leading to precipitation and loss of material.[2][3]

Q2: I am observing multiple spots on my TLC and a complex mixture in my LC-MS analysis after the coupling reaction. What could these be?

A2: A complex reaction mixture often indicates incomplete reaction and the presence of side products. Common species you might be observing include:

  • Unreacted starting materials (your protein-of-interest ligand and the this compound linker).

  • The activated ester of your carboxylic acid if it has not fully reacted.

  • Side products from the decomposition of coupling reagents.

  • Diastereomeric mixtures resulting from the introduction of the THP group, which creates a new stereocenter.[4]

  • Prematurely deprotected Benzyl-PEG24-alcohol.

Q3: How can I improve the yield of my amide coupling reaction with the this compound linker?

A3: To improve the amide coupling yield, consider the following optimization strategies:

  • Choice of Coupling Reagent: For sterically hindered couplings, more efficient reagents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA are often more effective than standard EDC/HOBt.

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can hydrolyze the activated ester. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve yields, but should be monitored carefully to avoid side reactions.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound linker can help drive the reaction to completion.

Q4: What are the best practices for purifying a PROTAC with a long PEG linker?

A4: Purification of PEGylated PROTACs requires specialized approaches due to their unique physicochemical properties.[1]

  • Chromatography: Reverse-phase HPLC (RP-HPLC) is often the most effective method for purifying high molecular weight PROTACs. Using a C4 or C8 column, which are less hydrophobic than C18, can prevent irreversible binding of the greasy molecule. A shallow gradient of acetonitrile or methanol in water with 0.1% TFA is a good starting point.

  • Size Exclusion Chromatography (SEC): SEC can be a useful initial step to separate the large PROTAC from smaller impurities like unreacted ligands and coupling reagent byproducts.

  • Solvent Choice: During workup and purification, use solvents in which your PROTAC is highly soluble to avoid precipitation and loss of material. A small amount of DMSO or DMF can sometimes be added to the mobile phase to improve solubility during HPLC.

Q5: I am having trouble with the THP deprotection step. What conditions are recommended?

A5: The THP group is an acetal and is cleaved under acidic conditions. For a sensitive molecule like a PROTAC, mild acidic conditions are preferable to avoid degradation of the final product.

  • Mild Acidic Conditions: A common and effective method is treatment with a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 or 4:2:1 ratio). This reaction is typically performed at room temperature or slightly warmed (e.g., 40 °C) and monitored by LC-MS until the reaction is complete.

  • Alternative Reagents: Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol is another mild option for THP deprotection.

Troubleshooting Guides

Low Yield in Amide Coupling Step
Symptom Potential Cause Suggested Solution
Low conversion of starting materials to product (observed by LC-MS) Inefficient activation of the carboxylic acid or rapid hydrolysis of the activated ester.Use a more robust coupling reagent like HATU or COMU. Ensure all reagents and solvents are anhydrous.
Steric hindrance from the bulky PEG linker and/or the binding ligand.Increase the reaction time and/or temperature (monitor for side products). Use a slight excess of the amine component.
Formation of multiple byproducts Side reactions of the coupling reagent.Choose a coupling reagent less prone to side reactions (e.g., HATU over DCC).
Premature deprotection of the THP group.Ensure the reaction conditions are not acidic. Use a non-nucleophilic base like DIPEA instead of triethylamine.
Low Yield in THP Deprotection Step
Symptom Potential Cause Suggested Solution
Incomplete deprotection The acidic conditions are too mild or the reaction time is too short.Increase the concentration of the acid, the reaction temperature, or the reaction time. Monitor the reaction closely by LC-MS to avoid product degradation.
Degradation of the PROTAC molecule The acidic conditions are too harsh.Use milder deprotection conditions, such as PPTS in ethanol or a lower concentration of acetic acid.
Difficult purification of the final product The deprotected PROTAC has different solubility properties.After quenching the reaction, perform a careful workup and choose an appropriate purification method, such as RP-HPLC.

Experimental Protocols

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Warhead with this compound
  • Reagents and Materials:

    • Carboxylic acid-functionalized warhead (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the carboxylic acid-functionalized warhead in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 2: THP Deprotection of the PROTAC
  • Reagents and Materials:

    • THP-protected PROTAC

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the THP-protected PROTAC in a 3:1:1 mixture of acetic acid:THF:water.

    • Stir the reaction at room temperature or 40 °C.

    • Monitor the reaction by LC-MS every 1-2 hours until the starting material is consumed.

    • Carefully quench the reaction by adding saturated NaHCO3 solution until the pH is neutral.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative RP-HPLC.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Warhead Warhead-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead->Coupling Linker This compound Linker->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling Protected_PROTAC Warhead-Linker(THP)-E3 Ligand Coupling->Protected_PROTAC LCMS LC-MS Monitoring Coupling->LCMS Deprotection THP Deprotection (AcOH/THF/H2O) Protected_PROTAC->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Deprotection->LCMS Purification RP-HPLC Purification Final_PROTAC->Purification Characterization NMR, HRMS Purification->Characterization

Caption: A general workflow for the synthesis of a PROTAC using a this compound linker.

Hypothetical Signaling Pathway: EGFR Degradation

This diagram illustrates the mechanism of action of a hypothetical PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR) for degradation.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling and PROTAC-mediated Degradation EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Proteasome Proteasome EGFR->Proteasome Targeted for Degradation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates PROTAC EGFR PROTAC PROTAC->EGFR Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->EGFR Ubiquitinates Ubiquitin Ubiquitin Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR Degrades Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PROTAC-mediated degradation of EGFR, inhibiting downstream signaling.

References

Purification strategies for Benzyl-PEG24-THP reaction products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of Benzyl-PEG24-THP reaction products.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, a PEG-based PROTAC linker.

Problem: Low or No Yield of Purified Product

Possible CauseRecommended Action
Incomplete Reaction Before initiating purification, verify reaction completion using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is incomplete, consider optimizing conditions such as reaction time, temperature, or stoichiometry of reactants. The THP protection of alcohols is typically rapid but can be monitored to ensure full conversion.[1][2]
Product Loss During Aqueous Workup The PEG chain imparts significant water solubility to the molecule. Minimize the number of aqueous washes. If product loss to the aqueous phase is suspected, perform back-extraction of the aqueous layers with a suitable organic solvent like dichloromethane (DCM).
Suboptimal Chromatography Conditions The polar nature of PEG linkers can make silica gel chromatography challenging, often resulting in streaking.[3] Optimize the mobile phase; systems like Dichloromethane/Methanol or Chloroform/Methanol are often more effective than Ethyl Acetate/Hexanes.[3] For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adjust the gradient to ensure the product elutes effectively.
Product Degradation (Loss of THP group) The THP group is labile to acid.[4] Ensure that any acidic catalysts are thoroughly quenched and removed during workup before concentrating the product. Avoid prolonged exposure to acidic conditions, which can revert the product to the starting alcohol. The use of a mild base like N,N-diisopropylethylamine (DIEA) during workup can help neutralize residual acid.

Problem: Product Contaminated with Impurities After Purification

Possible CauseRecommended Action
Co-elution with Starting Material (Benzyl-PEG24-OH) The starting material is more polar than the THP-protected product. In normal-phase chromatography (silica gel), the product should elute earlier (higher Rf). If separation is poor, switch to a different solvent system (e.g., from ethyl acetate/hexanes to a gradient of methanol in dichloromethane). In reverse-phase chromatography, the THP-protected product is more hydrophobic and will have a longer retention time. A shallower gradient can improve resolution.
Presence of Dihydropyran (DHP) Byproducts Excess DHP or its oligomers can be difficult to remove. DHP is volatile and can be partially removed under high vacuum. Fine-tuning flash chromatography with a shallow gradient should effectively separate these less polar impurities.
Peak Tailing in HPLC Tailing can result from secondary interactions with the stationary phase. For RP-HPLC, ensure the mobile phase contains a modifier like 0.1% trifluoroacetic acid (TFA) to suppress silanol interactions. Overloading the column is also a common cause of peak distortion; reduce the sample amount injected.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: The most common impurities are unreacted Benzyl-PEG24-OH (starting material), excess 3,4-dihydro-2H-pyran (DHP), the acid catalyst (e.g., p-toluenesulfonic acid), and potential byproducts from the hydrolysis or polymerization of DHP.

ImpurityTypical CharacteristicsRecommended Removal Method
Unreacted Benzyl-PEG24-OH More polar than the product.Flash Chromatography or Preparative RP-HPLC.
Dihydropyran (DHP) / Byproducts Non-polar, volatile.Removal under vacuum, Flash Chromatography.
Acid Catalyst (e.g., PTSA) Highly polar, acidic.Aqueous wash with a mild base (e.g., NaHCO₃ solution).
Hydrolyzed Product Identical to the starting material.Flash Chromatography or Preparative RP-HPLC.

Q2: Which chromatography technique is best for purifying this compound?

A2: For routine purification, flash chromatography on silica gel is the most common method. For achieving high purity (>98%), preparative reverse-phase HPLC (RP-HPLC) is recommended. Due to the long PEG chain, techniques like Size-Exclusion Chromatography (SEC) are generally less effective for resolving small molecule impurities but can be useful for removing polymeric byproducts.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound has a benzyl group, which is UV active, so it can be visualized under a UV lamp (254 nm). Additionally, PEG compounds can be stained using a modified Dragendorff stain or permanganate stain.

Q4: My PEGylated compound streaks badly on the silica gel column. What can I do?

A4: Streaking is a common problem with PEG-containing molecules on silica. To mitigate this, try the following:

  • Switch Solvents: Use a chloroform/methanol or dichloromethane/methanol gradient, which often provides better separation for PEGylated compounds than ethyl acetate/hexanes.

  • Add a Modifier: Adding a small amount (0.1-1%) of a polar solvent like methanol or a base like triethylamine to your eluent can help reduce streaking by competing for active sites on the silica.

  • Use a Different Stationary Phase: Consider using reversed-phase silica (C18) for flash chromatography if normal-phase is problematic.

Q5: Is the THP group stable during purification?

A5: The THP group is an acetal, making it stable to basic, oxidative, and reductive conditions but sensitive to acid. It is crucial to neutralize the acid catalyst from the reaction before concentrating the crude product or performing chromatography. Standard silica gel is slightly acidic but generally does not cause significant deprotection during a typical flash column run. If deprotection is observed, the silica gel can be pre-treated with a solution of triethylamine in the eluent.

Experimental Protocols & Workflows

Purification Workflow

The general workflow for purifying the products of a this compound reaction involves a reaction quench and workup, followed by chromatographic purification.

Purification Workflow start Crude Reaction Mixture quench Quench Reaction (e.g., add NaHCO₃ solution) start->quench extract Liquid-Liquid Extraction (e.g., DCM and Water) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Chromatographic Purification concentrate->chromatography flash Flash Chromatography (Routine Purity) chromatography->flash Option 1 hplc Preparative RP-HPLC (High Purity) chromatography->hplc Option 2 analyze Analyze Fractions (TLC or LC-MS) flash->analyze hplc->analyze combine Combine Pure Fractions & Evaporate analyze->combine product Pure this compound combine->product

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Flash Chromatography (Silica Gel)

This protocol is suitable for routine purification to remove major impurities.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize and remove the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil.

  • Column Preparation and Elution:

    • Prepare a silica gel column (particle size 40-63 µm) with a diameter appropriate for the sample size.

    • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

    • Elute the column with an appropriate solvent system. A gradient of methanol in dichloromethane is recommended.

Flash Chromatography ParametersSuggested Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0% to 10% Methanol in Dichloromethane (DCM)
Detection TLC with UV (254 nm) and/or permanganate stain
  • Fraction Collection:

    • Collect fractions and analyze them by TLC to identify those containing the pure product. The THP-protected product will have a higher Rf value than the more polar starting alcohol.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: High-Purity Purification by Preparative RP-HPLC

This protocol is designed for obtaining highly pure material, suitable for sensitive downstream applications.

  • Sample Preparation:

    • Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase (e.g., a mixture of Acetonitrile/Water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • HPLC Conditions:

Preparative RP-HPLC ParametersSuggested Starting Conditions
Column C18 preparative column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient A linear gradient from 30% B to 80% B over 30 minutes
Flow Rate 15-20 mL/min
Detection UV at 254 nm
  • Fraction Collection and Product Isolation:

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the main product peak. The product, being more hydrophobic than the starting alcohol, will have a longer retention time.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid or oil.

Troubleshooting Logic for Low Purity

Use this decision tree to diagnose and resolve issues with product purity after an initial purification attempt.

Troubleshooting Purity start Low Purity After Initial Purification check_impurity Identify Impurity (LC-MS, NMR) start->check_impurity is_sm Is it Starting Material (Benzyl-PEG24-OH)? check_impurity->is_sm is_reagent Is it DHP or other reagents? check_impurity->is_reagent unknown Unknown Impurity check_impurity->unknown is_sm->is_reagent No optimize_chrom Optimize Chromatography: - Use shallower gradient - Change solvent system is_sm->optimize_chrom Yes is_reagent->unknown No improve_workup Improve Workup: - Ensure complete quench - Use vacuum to remove volatiles is_reagent->improve_workup Yes characterize Further Characterization (e.g., High-Res Mass Spec) unknown->characterize Yes repurify_hplc Re-purify using Preparative RP-HPLC optimize_chrom->repurify_hplc improve_workup->optimize_chrom

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the optimization of Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex. The linker is critical for this assembly. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3][][5] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.

  • Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC. It might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the formation of unproductive binary complexes.

Question: My PROTAC has poor solubility and/or cell permeability. Can the linker be modified to improve these properties?

Answer: Yes, the linker is a key contributor to the physicochemical properties of a PROTAC.

  • Solubility: To improve aqueous solubility, hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can be incorporated.

  • Permeability: To enhance cell permeability, the linker's polarity and hydrogen bond donor/acceptor count can be modulated. Sometimes, more rigid and less polar linkers can improve permeability, although a balance must be struck to maintain sufficient solubility.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule with a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a linker. The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The length of the linker is critical because an optimal length is required to bring the two proteins into proximity for efficient ubiquitin transfer. A linker that is too short can cause steric hindrance, while one that is too long may result in an unstable complex.

Q2: Are there general rules for the optimal linker length?

A2: There are no universal rules for the optimal linker length, as it is highly dependent on the specific target protein and E3 ligase pair. The optimal length must often be determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths. However, studies have shown that for certain targets, a "sweet spot" for linker length often emerges. For example, for ERα degradation, a 16-atom linker was found to be optimal in one study.

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most common linkers are flexible chains like polyethylene glycol (PEG) and alkyl chains. These are popular due to their flexibility, which can accommodate the formation of the ternary complex. More rigid linkers incorporating structures like piperazine or triazole rings are also used to control the conformation and properties of the PROTAC.

Data Presentation

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 11PEG9~100~75
PROTAC 12PEG12~10~80
PROTAC 13PEG16<10>90
PROTAC 14PEG19>100~60
PROTAC 15PEG21>100~50
Table 2: Effect of Linker Length on p38α Degradation
PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Degrader 1Alkyl125070
Degrader 2Alkyl151095
Degrader 3Alkyl171590
Degrader 4Alkyl2010060

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, or a relevant cancer cell line for other targets) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete growth medium. A broad concentration range (e.g., 0.01 nM to 10 µM) is recommended to identify the optimal degradation window and potential hook effect.

  • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

  • Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS and collect them.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentration for all samples.

  • Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Perform densitometry analysis on the protein bands using software like ImageJ.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol provides a general methodology for assessing the formation and stability of the ternary complex.

1. Immobilization:

  • Immobilize either the purified E3 ligase or the target protein onto an SPR sensor chip surface (e.g., CM5 chip) using standard amine coupling.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).

  • Regenerate the sensor surface between injections according to the manufacturer's instructions.

3. Ternary Complex Analysis:

  • Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

  • By analyzing the kinetics of association and dissociation, the stability of the ternary complex can be evaluated. This can provide insights into the cooperativity of the system.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: PROTAC shows no degradation, but has binary binding. CheckLength Is linker length optimal? Start->CheckLength Synthesize Synthesize library with varying linker lengths (e.g., PEG, alkyl). CheckLength->Synthesize No CheckPermeability Is cell permeability adequate? CheckLength->CheckPermeability Yes Synthesize->CheckPermeability ModifyLinker Modify linker composition (e.g., add PEG for solubility, rigid groups for permeability). CheckPermeability->ModifyLinker No CheckTernary Does a stable ternary complex form? CheckPermeability->CheckTernary Yes ModifyLinker->CheckTernary BiophysicalAssay Perform biophysical assays (SPR, ITC, NanoBRET) to measure complex formation and cooperativity. CheckTernary->BiophysicalAssay No End Re-evaluate degradation in cellular assays. CheckTernary->End Yes BiophysicalAssay->End Linker_Efficacy_Logic cluster_length Linker Length cluster_outcome Outcome cluster_result Result TooShort Too Short StericHindrance Steric Hindrance No Ternary Complex TooShort->StericHindrance Optimal Optimal StableComplex Stable & Productive Ternary Complex Optimal->StableComplex TooLong Too Long UnstableComplex Unstable/Unproductive Ternary Complex TooLong->UnstableComplex NoDegradation No Degradation StericHindrance->NoDegradation MaxDegradation Maximum Degradation (High Efficacy) StableComplex->MaxDegradation LowDegradation Low/No Degradation UnstableComplex->LowDegradation

References

Preventing aggregation of PROTACs with long PEG chains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on preventing the aggregation of PROTACs featuring long PEG chains.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs with long PEG chains tend to aggregate?

A1: PROTACs, particularly those with long, flexible linkers like polyethylene glycol (PEG), often exhibit a propensity for aggregation due to a combination of factors. Their high molecular weight and often hydrophobic nature contribute to poor aqueous solubility.[1][2] The long PEG chain, while intended to improve solubility and pharmacokinetic properties, can sometimes lead to intermolecular interactions and self-association, resulting in the formation of aggregates.[3][4] This is especially prevalent at high concentrations.[5]

Q2: What are the consequences of PROTAC aggregation in my experiments?

A2: PROTAC aggregation can have several detrimental effects on your experimental outcomes. Aggregation reduces the effective concentration of the monomeric, active PROTAC, leading to decreased efficacy in target protein degradation. Furthermore, aggregates can exhibit altered pharmacokinetic and pharmacodynamic profiles, potentially causing off-target effects or even immunogenicity. In cellular assays, aggregates may be taken up by cells differently than soluble PROTACs, leading to inconsistent and misleading results.

Q3: How can I detect and quantify the aggregation of my PROTAC?

A3: Several biophysical techniques can be employed to detect and quantify PROTAC aggregation. A summary of common methods is provided in the table below.

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles in solution.Particle size distribution and presence of aggregates
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.Quantification of monomeric vs. aggregated species
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip upon binding of molecules.Binding affinity and kinetics of ternary complex formation
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with molecular interactions.Thermodynamic parameters of binding

Troubleshooting Guides

Problem: I am observing precipitation or turbidity in my PROTAC solution.

This is a common indication of PROTAC aggregation. The following steps can help you troubleshoot this issue.

The formulation of your PROTAC solution can be critical in preventing aggregation.

  • Rationale: Amorphous solid dispersions (ASDs) and lipid-based formulations can enhance the solubility and stability of hydrophobic PROTACs. Excipients can also play a crucial role in preventing aggregation.

  • Suggested Solutions:

    • Prepare an ASD of your PROTAC with a polymer excipient like hydroxypropyl methylcellulose acetate succinate (HPMCAS).

    • Formulate the PROTAC in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) or lipid nanoparticles.

    • Incorporate stabilizing excipients into your buffer.

A Prepare PROTAC Stock Solution C Mix PROTAC and Excipient Solutions in a 96-well plate A->C B Prepare Excipient Stock Solutions (e.g., Arginine, Sucrose, Polysorbate 20) B->C D Incubate at Desired Temperature C->D E Visually Inspect for Precipitation D->E F Quantify Aggregation (e.g., using DLS or SEC) E->F G Select Optimal Excipient and Concentration F->G

Caption: A generalized workflow for screening excipients to prevent PROTAC aggregation.

ExcipientConcentration RangeEffect on AggregationReference
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
HPMCAS10-20% (w/w) in ASDCan lead to a 2-fold increase in drug supersaturation.
Problem: My PROTAC shows low efficacy in cellular degradation assays.

Poor cellular activity can be a consequence of aggregation, which reduces the bioavailability of the active monomeric PROTAC.

Before assessing degradation, it is crucial to confirm that your PROTAC is engaging with its intended target protein within the cellular environment.

  • Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells. A successful PROTAC will bind to its target protein and increase its thermal stability.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat cultured cells with your PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.

    • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein in each sample by Western blotting.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

A Treat Cells with PROTAC B Heat Cell Lysates at a Temperature Gradient A->B C Separate Soluble and Aggregated Proteins B->C D Analyze Soluble Protein by Western Blot C->D E Plot Melting Curve D->E F Assess Thermal Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

The primary mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.

  • Rationale: Aggregation can hinder the ability of the PROTAC to effectively facilitate the formation of this crucial ternary complex. Techniques like co-immunoprecipitation can be used to verify its formation.

  • Experimental Protocol: Co-Immunoprecipitation (Co-IP)

    • Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase.

    • Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.

    • Washing: Wash the beads to remove non-specifically bound proteins.

    • Elution and Detection: Elute the bound proteins and analyze for the presence of all three components (target protein, PROTAC, and E3 ligase) by Western blotting.

cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The signaling pathway of PROTAC-induced protein degradation.

References

Validation & Comparative

A Comparative Analysis of Benzyl-PEG24-THP and Other PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is increasingly recognized as a pivotal element influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Benzyl-PEG24-THP, a long-chain polyethylene glycol (PEG)-based linker, with other common PROTAC linker classes, supported by experimental data from various studies.

A PROTAC molecule is a heterobifunctional compound composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] The linker's length, composition, and rigidity can significantly impact the PROTAC's overall performance.[4]

Overview of PROTAC Linker Types

PROTAC linkers are broadly categorized into two main classes: flexible and rigid linkers.

  • Flexible Linkers: The most common types are alkyl chains and polyethylene glycol (PEG) chains.[1] These are widely used due to their synthetic accessibility and the ease with which their length can be modified. Alkyl chains offer a high degree of conformational flexibility, while PEG linkers are more hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 55% of reported PROTACs utilize PEG-containing linkers.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, phenyl rings) or alkynes and triazoles to provide conformational restriction. Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation and may enhance selectivity and pharmacokinetic properties.

This compound: A Long-Chain Flexible Linker

This compound is a PROTAC linker featuring a 24-unit polyethylene glycol chain, flanked by a benzyl group on one end and a tetrahydropyranyl (THP) protected alcohol on the other. The long PEG chain imparts significant hydrophilicity, which is generally associated with improved aqueous solubility of the resulting PROTAC. The benzyl group can provide a point of attachment and may engage in favorable interactions within the ternary complex. The THP group is a common protecting group for alcohols, allowing for selective deprotection and conjugation during PROTAC synthesis.

Comparative Performance of PROTAC Linkers

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation. The following tables summarize experimental data from various studies comparing the performance of different linker types.

Table 1: Impact of Linker Type and Length on Degradation Efficacy (DC50 and Dmax)
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ERαSCFPEG12Effective degradationNot specified
ERαSCFPEG16More potent degradationNot specified
BRD4CRBNPEG1-2 PEG units>5000Not specified
BRD4CRBNPEG0 or 4-5 PEG units<500Not specified
BTKCRBNAmideNot specified11.6Not specified
BTKCRBNAmide (positional isomer)Not specified90.1Not specified

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Comparison of Flexible vs. Rigid Linkers
Target ProteinE3 LigaseLinker TypePROTACDegradation ActivityReference
Androgen Receptor (AR)Not SpecifiedFlexible (PEG)Parent PROTAC 54Exhibited degradation
Androgen Receptor (AR)Not SpecifiedRigid (Disubstituted phenyl)PROTACs 55-57No activity
Table 3: Comparison of Alkyl vs. PEG Linkers
Target ProteinE3 LigaseLinker TypeLinker CompositionDegradation OutcomeReference
CRBNVHLAlkylNine-atom alkyl chainConcentration-dependent decrease
CRBNVHLPEGThree PEG unitsWeak degradation

Key Experimental Protocols

Accurate evaluation of PROTAC performance relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
  • Incubate on ice to ensure complete cell lysis.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the chemiluminescent signal using an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to the loading control signal.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Generate a dose-response curve to determine the DC50 and Dmax values.

Cell Permeability Assays

The ability of a PROTAC to cross the cell membrane is crucial for its activity.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It provides a rapid assessment of a compound's intrinsic permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive measure of permeability, accounting for both passive diffusion and active transport mechanisms.

Ternary Complex Formation Assays

These assays are used to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the binary (PROTAC-target, PROTAC-E3 ligase) and ternary complexes in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.

  • NanoBRET™ Ternary Complex Assay: This is a live-cell, proximity-based assay that uses bioluminescence resonance energy transfer (BRET) to detect the formation of the ternary complex within a physiological context.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Plating Plate Cells PROTAC_Treatment Treat with PROTAC Cell_Plating->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization Densitometry->Normalization Degradation_Calc Calculate % Degradation Normalization->Degradation_Calc Dose_Response Generate Dose-Response Curve Degradation_Calc->Dose_Response

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation PK_Properties->Degradation

Caption: Logical relationship of linker properties to PROTAC performance.

Conclusion

The choice of linker is a critical decision in the design of a potent and selective PROTAC. While flexible linkers like alkyl and PEG chains offer synthetic tractability, there is a growing interest in more sophisticated linker designs to optimize drug-like properties. This compound, as a long-chain PEG linker, is expected to enhance the solubility of PROTACs. However, the optimal linker length and composition must be empirically determined for each target-E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the most appropriate linker to advance the development of novel protein degraders.

References

The Great Divide: A Comparative Guide to Benzyl-PEG24-THP and Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker region playing a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. The choice between a hydrophilic, flexible polyethylene glycol (PEG)-based linker, such as Benzyl-PEG24-THP, and a more hydrophobic, typically flexible alkyl chain can significantly impact the ultimate success of a protein degrader. This guide provides an objective comparison of these two prominent linker classes, supported by representative experimental data and detailed methodologies, to empower researchers in the rational design of next-generation PROTACs.

At a Glance: Key Differences and Performance Metrics

The selection of a linker can dramatically influence the degradation efficiency (DC50 and Dmax), cell permeability, and solubility of a PROTAC. Below, we present a synthesized comparison of two hypothetical BRD4-targeting PROTACs, one featuring a long-chain Benzyl-PEG linker and the other an alkyl chain linker, both recruiting the VHL E3 ligase. This representative data is compiled from various studies to illustrate the typical performance differences observed between these linker types.

Table 1: In Vitro Degradation of BRD4 by Representative PROTACs

FeaturePROTAC A (this compound Linker)PROTAC B (C12 Alkyl Linker)
DC50 (nM) 525
Dmax (%) >95~90
Binding Affinity (BRD4, ITC, KD nM) 1518
Binding Affinity (VHL, ITC, KD nM) 8085
Ternary Complex Cooperativity (α) 5.23.5
Cellular Target Engagement (NanoBRET, IC50 nM) 1050

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyPROTAC A (this compound Linker)PROTAC B (C12 Alkyl Linker)
Aqueous Solubility (µM) 15020
Cell Permeability (Caco-2, 10⁻⁶ cm/s) 0.52.5
Metabolic Stability (Human Liver Microsomes, t½ min) 4560

Note: The data presented in these tables are representative values synthesized from multiple sources for illustrative purposes and do not represent a direct head-to-head comparison from a single study.

The Underlying Science: Mechanism of Action and Experimental Evaluation

The journey of a PROTAC from administration to target degradation is a multi-step process. Understanding this pathway is crucial for interpreting experimental data and optimizing PROTAC design.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein Binds E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein->Ternary Complex E3 Ligase->Ternary Complex Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ternary Complex->Ubiquitination Facilitates Ubiquitination->Proteasome Targeted for Degradation

Caption: A diagram illustrating the PROTAC mechanism of action.

A systematic experimental workflow is essential to evaluate the performance of PROTACs with different linkers.

Experimental_Workflow PROTAC Evaluation Workflow Start Start Biochemical Assays Biochemical Assays Start->Biochemical Assays Binding Affinity (ITC, SPR) Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Cellular Target Engagement (NanoBRET) ADME/PK Assays ADME/PK Assays Cell-Based Assays->ADME/PK Assays Degradation (Western Blot) Viability (MTT/CTG) Data Analysis Data Analysis ADME/PK Assays->Data Analysis Permeability (Caco-2) Metabolic Stability

Caption: A typical experimental workflow for evaluating PROTACs.

Deep Dive: Analysis of Linker Types

This compound Linker: The Hydrophilic Workhorse

Long-chain PEG linkers, such as this compound, are widely employed in PROTAC design for several key advantages:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often-large and hydrophobic PROTAC molecule. This is crucial for both in vitro assays and in vivo applications.

  • Favorable Conformation : The flexibility of the PEG linker can allow the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase. This often translates to higher cooperativity and more efficient degradation.

  • Reduced Non-specific Binding : The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions with other cellular components, potentially leading to cleaner pharmacology.

However, there are also potential drawbacks:

  • Lower Cell Permeability : The high polarity of long PEG chains can hinder passive diffusion across the cell membrane, potentially reducing the intracellular concentration of the PROTAC.

  • Potential for Metabolism : Ether linkages within the PEG chain can be susceptible to metabolic cleavage, which may affect the in vivo stability of the PROTAC.

Alkyl Chain Linkers: The Lipophilic Counterpart

Alkyl chain linkers offer a contrasting set of properties:

  • Improved Cell Permeability : The hydrophobic nature of alkyl chains generally leads to better passive cell permeability compared to long-chain PEG linkers. This can result in higher intracellular concentrations and potent cellular activity.

  • Synthetic Accessibility : Simple alkyl chains are often synthetically more straightforward to incorporate into PROTAC designs.

The disadvantages of alkyl linkers include:

  • Lower Solubility : The increased lipophilicity can lead to poor aqueous solubility, posing challenges for formulation and in vitro assays.

  • Potential for Non-specific Binding : The hydrophobic nature of the linker may increase the likelihood of non-specific binding to other proteins and cellular components.

  • Less Optimal Ternary Complex Formation : The conformational preferences of a simple alkyl chain may not always be ideal for facilitating a highly stable and cooperative ternary complex.

Experimental Protocols: A Guide to Key Assays

Reproducible and robust experimental data is the cornerstone of PROTAC development. Below are detailed protocols for the key assays mentioned in this guide.

Protocol 1: Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in cells treated with PROTACs.

Materials:

  • Cell line expressing BRD4 (e.g., HeLa, HEK293T)

  • PROTACs (stock solutions in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control signal.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To measure the engagement of PROTACs with BRD4 in living cells.

Materials:

  • HEK293 cells

  • Plasmids for expressing NanoLuc®-BRD4 fusion protein

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Fluorescent tracer for BRD4

  • PROTACs

Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 plasmid.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Assay Setup: Add the fluorescent tracer and a serial dilution of the PROTACs to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Objective: To determine the thermodynamic parameters of PROTAC binding to BRD4 and VHL, and to assess the cooperativity of ternary complex formation.

Materials:

  • Purified BRD4 protein

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • PROTACs

  • ITC instrument and cells

  • Dialysis buffer

Methodology:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTACs in the same buffer to minimize buffer mismatch artifacts.

  • Binary Titrations:

    • To measure the binding of the PROTAC to BRD4, titrate the PROTAC into the ITC cell containing the BRD4 protein.

    • To measure the binding of the PROTAC to VHL, titrate the PROTAC into the ITC cell containing the VBC complex.

  • Ternary Complex Titration:

    • To measure the binding of BRD4 to the pre-formed PROTAC-VHL complex, titrate BRD4 into the ITC cell containing the PROTAC and VBC complex.

  • Data Analysis:

    • Analyze the raw ITC data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction.

    • Calculate the cooperativity (α) of ternary complex formation using the following equation: α = (KD of PROTAC to VHL) / (KD of PROTAC to VHL in the presence of BRD4). An α value greater than 1 indicates positive cooperativity.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effects of the PROTACs on cells.

Materials:

  • Cell line of interest

  • PROTACs

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTACs for a desired period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the PROTAC concentration to determine the IC50 for cytotoxicity.

Conclusion: Making the Right Choice for Your PROTAC

The selection between a this compound and an alkyl chain linker is not a one-size-fits-all decision. The optimal choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the desired overall properties of the PROTAC.

  • For targets where solubility is a major hurdle and achieving a stable ternary complex is challenging, a long-chain PEG linker like this compound is often a good starting point. Its flexibility and hydrophilicity can provide the necessary properties for efficient degradation.

  • For targets where cell permeability is the primary barrier to cellular efficacy, an alkyl chain linker may be more advantageous. The increased lipophilicity can enhance cellular uptake, leading to potent degradation at lower concentrations.

Ultimately, a systematic approach that involves the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal degrader for a given biological target. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to embark on this critical aspect of PROTAC design and development.

A Comparative Analysis of Benzyl-PEG24-THP Conjugates: Performance and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug delivery, the choice of linker plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of therapeutic molecules.[1][2] Among the diverse options, Poly(ethylene glycol) (PEG) linkers are widely utilized for their capacity to enhance solubility, increase in vivo half-life, and reduce immunogenicity of bioconjugates.[1][2][3] This guide provides a comparative analysis of Benzyl-PEG24-THP conjugates, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and mass spectrometry, and evaluating their performance against alternative linker technologies.

Characterization of this compound Conjugates

The definitive structural confirmation and purity assessment of this compound conjugates are typically achieved through a combination of NMR and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for the characterization of PEGylated molecules. In a typical ¹H NMR spectrum of a this compound conjugate, specific proton signals corresponding to the benzyl group, the repeating ethylene glycol units of the PEG chain, and the tetrahydropyranyl (THP) protecting group would be expected. The integration of these signals allows for the determination of the degree of PEGylation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and heterogeneity of the conjugate. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are well-suited for analyzing large, polar molecules like PEG conjugates. The resulting mass spectrum can confirm the successful conjugation and provide insights into the distribution of PEG chain lengths.

Performance Comparison with Alternative Linkers

While PEG linkers like this compound offer significant advantages, the field is evolving with the development of alternatives aimed at overcoming some of PEG's limitations, such as potential immunogenicity. Below is a comparative overview of this compound against other linker technologies.

Table 1: Comparison of Linker Technologies

FeatureThis compoundPolysarcosine (PSar)Polypeptides
Biocompatibility Generally high, but concerns about anti-PEG antibodies exist.High, with reduced immunogenicity compared to PEG.High, as they are composed of natural amino acids.
Biodegradability Non-biodegradable.Biodegradable.Biodegradable by endogenous proteases.
Solubility Excellent hydrophilicity.Comparable hydrophilicity to PEG.Tunable based on amino acid sequence.
Pharmacokinetics Extends in vivo half-life.Can offer comparable or superior pharmacokinetic profiles.Can be engineered for controlled circulation times.

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24 ~2.5 0.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Experimental Protocols

General Protocol for NMR Analysis of a this compound Conjugate

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Identify and integrate the characteristic peaks for the benzyl, PEG, and THP moieties to confirm the structure and assess purity. For accurate molecular weight determination of the PEG chain, it is crucial to correctly assign the signals and consider the contribution of ¹³C satellite peaks.

General Protocol for Mass Spectrometry Analysis of a this compound Conjugate

  • Sample Preparation: Prepare the analyte solution in an appropriate solvent. For MALDI-TOF MS, co-crystallize the analyte with a suitable matrix (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid). For ESI-MS, dilute the sample in a solvent compatible with electrospray ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Analyze the spectrum to determine the molecular weight of the conjugate and assess its heterogeneity.

Visualizing the Workflow and Concepts

Workflow for Characterization of this compound Conjugates cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Conjugate NMR NMR Spectroscopy Synthesis->NMR Characterization MS Mass Spectrometry Synthesis->MS Characterization Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Purity MW Molecular Weight Determination MS->MW

Caption: Characterization workflow for this compound conjugates.

Comparison of Linker Technologies center Linker Properties PEG This compound center->PEG Established Technology PSar Polysarcosine (PSar) center->PSar Emerging Alternative (Reduced Immunogenicity) Poly Polypeptides center->Poly Emerging Alternative (Biodegradable)

Caption: Key properties of different linker technologies.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Benzyl-PEG24-THP Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PEGylated compounds, ensuring the purity of these materials is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Benzyl-PEG24-THP, a heterobifunctional PEG linker. We will delve into two primary HPLC techniques: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), presenting their principles, experimental protocols, and comparative data to facilitate informed method selection for quality control and product release.

Introduction to this compound and Purity Challenges

This compound is a valuable chemical tool used in bioconjugation and drug delivery, featuring a benzyl group at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other, connected by a 24-unit polyethylene glycol (PEG) chain. The synthesis of such molecules can often result in a heterogeneous mixture containing not only the desired product but also several impurities. Common impurities include starting materials, products with incomplete PEG chain lengths (polydispersity), and byproducts from side reactions. An effective analytical method must be able to resolve the main component from these closely related species.

Comparative Analysis of HPLC Methods

The choice of an appropriate HPLC method is critical and depends on the physicochemical properties of the analyte and the potential impurities.[1] For this compound, which possesses both hydrophobic (benzyl group) and hydrophilic (PEG chain) moieties, both RP-HPLC and HILIC present viable options for purity analysis.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. In the context of this compound, the hydrophobic benzyl group provides strong retention on the column, while the hydrophilic PEG chain modulates this interaction. This technique is particularly effective at separating species with different hydrophobic characteristics, such as the desired product from unreacted benzyl-containing starting materials or from PEG chains of varying lengths.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar and hydrophilic compounds.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[3] For this compound, HILIC provides an orthogonal separation mechanism to RP-HPLC, primarily based on the hydrophilic PEG chain. This method is adept at resolving PEG oligomers of different lengths and can be sensitive to the presence of the polar hydroxyl group if the THP protecting group is unintentionally removed.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key performance parameters of hypothetical, yet representative, RP-HPLC and HILIC methods for the purity analysis of a typical this compound product.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation Based on hydrophobicity[1]Based on hydrophilicity and partitioning
Typical Column C18, 5 µm, 4.6 x 250 mmAmide, 3.5 µm, 4.6 x 150 mm
Main Elution Driver Increasing organic solvent concentrationIncreasing aqueous buffer concentration
Resolution of Key Impurities Excellent for benzyl-containing impuritiesExcellent for PEG chain length variants
Typical Retention Time 15-25 minutes10-20 minutes
Sensitivity High with UV detection (benzyl group)Moderate to high with ELSD or CAD
Advantages High resolution for hydrophobic impuritiesOrthogonal to RP-HPLC, good for polar analytes
Disadvantages May have lower resolution for PEG oligomersCan have longer equilibration times

Experimental Protocols

Detailed experimental protocols for the two compared HPLC methods are provided below. These should serve as a starting point for method development and optimization.

Method 1: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Instrumentation: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), autosampler, and data acquisition software.

  • Column: HILIC column with an amide-based stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 90% to 60% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM).

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dissolve the this compound sample in a mixture of Acetonitrile and Water (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

To further clarify the experimental workflow and the logical process of method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (RP-HPLC or HILIC) Injection->Separation Detection Detection (UV, ELSD, or CAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Experimental workflow for HPLC purity assessment of this compound.

Method_Selection Start Primary Impurity Concern? Hydrophobic Hydrophobic Impurities (e.g., Benzyl-containing starting materials) Start->Hydrophobic Yes Hydrophilic Hydrophilic Impurities (e.g., PEG oligomers) Start->Hydrophilic No RP_HPLC Select RP-HPLC Hydrophobic->RP_HPLC HILIC Select HILIC Hydrophilic->HILIC Orthogonal Consider Orthogonal Method (HILIC) for confirmation RP_HPLC->Orthogonal Orthogonal2 Consider Orthogonal Method (RP-HPLC) for confirmation HILIC->Orthogonal2

References

Evaluating the Efficacy of Benzyl-PEG24-THP PROTACs: A Comparative Guide to Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] Benzyl-PEG24-THP is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[4] This guide provides a comprehensive overview of the key biological assays essential for evaluating the efficacy of PROTACs utilizing this linker, with a focus on quantitative data presentation, detailed experimental protocols, and visual representations of critical pathways and workflows.

PROTAC Mechanism of Action: A Three-Component System

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This heterobifunctional nature allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Degraded Protein Degraded Peptides 26S Proteasome->Degraded Protein

Caption: PROTAC mechanism of action.

Key Efficacy Parameters: DC50 and Dmax

The efficacy of a PROTAC is primarily characterized by two key parameters:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies greater efficacy.

These parameters are crucial for the initial screening and optimization of PROTAC candidates.

Comparative Analysis of Biological Assays

A variety of in vitro and in vivo assays are employed to evaluate the efficacy of PROTACs. The choice of assay depends on the specific stage of drug development and the questions being addressed.

Assay CategorySpecific AssayThroughputKey Information Provided
In Vitro - Biochemical Fluorescence Polarization (FP)HighBinary and ternary binding affinities, cooperativity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)HighTernary complex formation, binding affinity.
Surface Plasmon Resonance (SPR)MediumBinding kinetics of binary and ternary complexes.
Isothermal Titration Calorimetry (ITC)LowThermodynamic parameters of binding.
In Vitro - Cellular Western BlotLowTarget protein degradation (DC50, Dmax), selectivity.
In-Cell Western (ICW) / ELISAHighQuantitative protein degradation.
Flow CytometryMediumProtein degradation, cell health.
NanoBRET/HiBiT Lytic Detection SystemHighReal-time protein degradation kinetics in live cells.
Mass Spectrometry (Proteomics)Low-MediumGlobal protein expression profiling, off-target identification.
Cell Viability/Cytotoxicity Assays (e.g., CellTiter-Glo, MTT)HighEffect of protein degradation on cell proliferation and health.
In Vivo Xenograft Models (e.g., PDX)LowAnti-tumor efficacy, target protein degradation in tumors.
Pharmacokinetic (PK) / Pharmacodynamic (PD) StudiesLowDrug absorption, distribution, metabolism, excretion, and target engagement in a living organism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments.

Protocol 1: DC50 and Dmax Determination by Western Blot

This protocol outlines the fundamental steps for assessing protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete growth medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).

  • Incubate the cells with the PROTAC dilutions for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) at the same final concentration.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the DC50 and Dmax values.

cluster_1 Experimental Workflow: DC50/Dmax Determination A Cell Seeding B PROTAC Treatment (Serial Dilutions) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Data Analysis (Band Densitometry) D->E F Dose-Response Curve (DC50 & Dmax) E->F

Caption: Workflow for DC50/Dmax determination.

Protocol 2: Ternary Complex Formation by NanoBRET Assay

This assay allows for the quantitative measurement of PROTAC-induced protein-protein interactions in live cells.

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • PROTAC stock solution (in DMSO)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Alternatively, use a stable cell line.

  • Cell Seeding: Seed the cells in white assay plates.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the wells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Correct the ratios by subtracting the background signal from vehicle-treated cells.

    • Plot the corrected NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Selectivity and Off-Target Analysis

Ensuring the selective degradation of the target protein is critical to minimize potential toxicity.

Global Proteomics by Mass Spectrometry

Methodology:

  • Treat cells with the this compound PROTAC at a concentration that achieves significant target degradation.

  • Lyse the cells and digest the proteins into peptides.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify thousands of proteins across the different treatment conditions.

  • Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.

Validation of Off-Target Effects

Potential off-target proteins identified by proteomics should be validated using orthogonal methods like Western blotting or In-Cell Western assays.

In Vivo Efficacy Evaluation

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of PROTACs.

Key Assessments:

  • Pharmacodynamics (PD): Measure target protein degradation in tumor tissues and other relevant organs following PROTAC administration.

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

  • Anti-tumor Efficacy: In cancer models, monitor tumor growth inhibition and survival rates.

Conclusion

The evaluation of this compound PROTACs requires a multi-faceted approach employing a range of biological assays. By systematically assessing key parameters such as potency (DC50), efficacy (Dmax), ternary complex formation, selectivity, and in vivo activity, researchers can effectively identify and optimize promising PROTAC candidates for further development. This guide provides a foundational framework for designing and executing these critical studies.

References

A Researcher's Guide to In Vitro Degradation Assays for PROTACs: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro degradation assays for Proteolysis Targeting Chimeras (PROTACs) with a focus on the influence of different linker types. Supported by experimental data, this document details methodologies for key experiments and visualizes complex processes to aid in the rational design of next-generation protein degraders.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker, far from being a passive spacer, plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficacy and selectivity of the PROTAC.[1][3]

This guide delves into the common in vitro assays used to evaluate PROTAC performance, with a particular emphasis on how linker composition—primarily polyethylene glycol (PEG), alkyl chains, and rigid structures—influences degradation efficiency.

Impact of Linker Composition on PROTAC Performance: A Data-Driven Comparison

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achievable.[3] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The choice of linker can dramatically impact these parameters. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linkers targeting the same protein.

Table 1: Comparison of Linkers for Targeting Tank-binding kinase 1 (TBK1)
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

This data highlights that for TBK1 degradation, a linker length of around 21 atoms is optimal, with lengths shorter than 12 atoms being ineffective.

Table 2: Comparison of Linkers for Targeting Androgen Receptor (AR)
PROTACLinker CompositionDegradation of AR in 22Rv1 cells (at 3 µM)
PROTAC with Alkyl LinkerAlkylEffective
PROTAC with PEG LinkerPEGMore Potent

This study suggests that for the androgen receptor, a PEG linker resulted in more potent degradation compared to an alkyl linker at the tested concentration.

Table 3: Comparison of Linkers for Targeting CRBN
Linker CompositionDegradation of CRBN in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

In this case, an alkyl linker was more effective at inducing the degradation of CRBN than a PEG linker of a similar length, indicating that the atomic composition of the linker can have significant effects.

Key In Vitro Assays for Evaluating PROTAC Efficacy

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key in vitro assays.

Experimental Protocols

1. Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

2. In Vitro Pull-down Assay for Ternary Complex Formation

This assay assesses the ability of a PROTAC to mediate the formation of a ternary complex between the E3 ligase and the target protein.

  • Materials:

    • Purified recombinant E3 ligase (e.g., VHL complex)

    • Purified recombinant target protein

    • PROTAC compounds

    • Affinity beads (e.g., Strep-Tactin beads if one protein is Strep-tagged)

    • Wash buffer

    • Elution buffer

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Incubate the affinity beads with the tagged protein (e.g., Strep-tagged E3 ligase) to allow for binding.

    • Wash the beads to remove any unbound protein.

    • Incubate the protein-bound beads with the PROTAC compound and the target protein.

    • Wash the beads extensively to remove non-specific binding partners.

    • Elute the protein complexes from the beads.

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the E3 ligase and the target protein to confirm the presence of the ternary complex.

3. Cell Viability Assay (e.g., MTS Assay)

This assay determines the effect of PROTACs on cell viability and can indicate whether the degradation of the target protein leads to a cytotoxic effect.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing the Process: From Signaling to Workflow

Diagrams created using Graphviz (DOT language) illustrate the key pathways and processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (Target) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI E3_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Experimental_Workflow start PROTAC Design & Synthesis assay1 In Vitro Binding Assays (e.g., SPR, ITC) start->assay1 assay2 Ternary Complex Formation (e.g., In Vitro Pull-down) assay1->assay2 assay3 Cellular Degradation Assay (Western Blot) assay2->assay3 data_analysis Determine DC50 & Dmax assay3->data_analysis assay4 Cell Viability Assay (e.g., MTS) data_analysis->assay4 optimization Linker Optimization data_analysis->optimization Suboptimal Degradation end Lead PROTAC Candidate assay4->end Potent & Non-toxic optimization->start Linker_Properties cluster_properties Linker Properties cluster_outcomes Biological Outcomes Length Length Ternary_Complex Ternary Complex Stability & Geometry Length->Ternary_Complex Composition Composition (PEG, Alkyl, Rigid) Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Flexibility Flexibility Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50 & Dmax) Ternary_Complex->Degradation

References

The Length Matters: A Comparative Analysis of PEG Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of targeted protein degraders and antibody-drug conjugates (ADCs) is paramount for therapeutic success. A critical, yet often nuanced, component of these modalities is the linker connecting the targeting moiety to the effector component. Among the various linker chemistries, polyethylene glycol (PEG) has emerged as a versatile tool for optimizing the performance of these complex molecules. This guide provides a comprehensive comparison of how PEG linker length influences the efficacy of protein degradation, supported by experimental data and detailed protocols.

The linker in both Proteolysis Targeting Chimeras (PROTACs) and ADCs is not merely a passive spacer but an active modulator of the molecule's physicochemical properties, pharmacokinetics, and biological activity. The length of a PEG linker can dramatically impact ternary complex formation in PROTACs and the therapeutic index of ADCs.

Impact of PEG Linker Length on PROTAC Efficacy

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The PEG linker connects a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The length of this linker is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from studies on different target proteins, illustrating the impact of PEG linker length on these key parameters.

Target ProteinE3 LigaseLinker Composition/Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 VHLAlkyl/Ether < 12No degradation-[1]
Alkyl/Ether 12 - 29Submicromolar-[1]
Alkyl/Ether 21396[1][2]
Alkyl/Ether 2929276[2]
ERα VHLPEG 12Effective-
PEG 16More Potent-
BTK CRBN< 4 PEG unitsImpaired potency-
≥ 4 PEG unitsPotent-
BRD4 CRBN0 PEG units< 0.5 µM-
1-2 PEG units> 5 µM-
4-5 PEG units< 0.5 µM-
BTK CRBNShortest Linker (PTD10)0.5>90%

Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficacy. This table showcases that an optimal linker length exists for efficient protein degradation, which is target-dependent. For TBK1, a 21-atom linker was found to be optimal, while for ERα, a 16-atom PEG linker was more potent than a 12-atom one. In the case of BTK, longer PEG linkers (≥ 4 units) were more effective. Interestingly, for BRD4, both very short (0 PEG units) and longer linkers (4-5 PEG units) were more potent than those of intermediate length.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

In ADCs, the PEG linker connects a monoclonal antibody to a cytotoxic payload. The linker's properties, including its length, are critical for the ADC's stability, pharmacokinetics, and therapeutic window. Longer PEG linkers can enhance the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads, as it can reduce aggregation and improve the pharmacokinetic profile.

Quantitative Comparison of ADC Performance

The performance of ADCs can be evaluated by their in vitro cytotoxicity (IC50), pharmacokinetic parameters such as half-life, and their ability to achieve a high drug-to-antibody ratio (DAR) without compromising stability.

Antibody-PayloadLinkerCell LineIC50 (nM)Reference
Trastuzumab-MMAEPEG4SK-BR-30.1 - 1
PEG8SK-BR-30.5 - 5
PEG12SK-BR-31 - 10

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs. This table illustrates a general trend where longer PEG linkers can sometimes lead to a slight decrease in in vitro potency (higher IC50). This is a potential trade-off for the improved pharmacokinetic properties that longer linkers often provide.

ADC ConstructLinker LengthPlasma Half-life (days)Reference
Anti-CD30-MMAEPEG4~3
PEG8~4-5
PEG12~5-6
Affibody-MMAENo PEG19.6 min
4 kDa PEG49.2 min
10 kDa PEG219.0 min

Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics. This table demonstrates a clear trend where increasing the PEG linker length leads to a longer plasma half-life. This is attributed to the increased hydrodynamic radius and shielding effect of the PEG chain, which reduces renal clearance and non-specific uptake.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 PROTAC->POI_PROTAC_E3 Binds POI Target Protein (POI) POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Ub_POI Ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->POI_PROTAC_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_analysis Analysis Start Start: Cell Culture Treatment Treat cells with varying concentrations of PROTAC/ADC Start->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Cell_Lysis Cell Lysis and Protein Quantification Incubation->Cell_Lysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Cytotoxicity_Assay Western_Blot Western Blotting for Target Protein Levels Cell_Lysis->Western_Blot Data_Analysis Data Analysis: - Determine DC50/Dmax (PROTAC) - Determine IC50 (ADC) Western_Blot->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Evaluate Linker Length Efficacy Data_Analysis->Conclusion

General Experimental Workflow

Experimental Protocols

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This protocol is used to determine the cytotoxic effect of ADCs on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media.

    • Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each ADC.

Conclusion

The length of the PEG linker is a critical design parameter in the development of both PROTACs and ADCs. For PROTACs, an optimal linker length is essential for productive ternary complex formation and efficient protein degradation, with this optimum being highly dependent on the specific target and E3 ligase pair. For ADCs, longer PEG linkers generally improve hydrophilicity and pharmacokinetic properties, which can lead to enhanced in vivo efficacy, although this may come at the cost of slightly reduced in vitro potency. Therefore, a systematic evaluation of a range of PEG linker lengths is a crucial step in the optimization of these targeted therapeutic modalities. The experimental protocols provided in this guide offer a framework for researchers to conduct these comparative studies and advance the development of more effective and safer protein degraders and antibody-drug conjugates.

References

Benchmarking Benzyl-PEG24-THP: A Comparative Guide to Commercially Available ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), dictating the stability of the conjugate in circulation and the mechanism of drug release. This guide provides an objective comparison of a rationally designed Benzyl-PEG24-THP linker against commercially available alternatives, supported by experimental data. We will delve into the performance of acid-cleavable, enzyme-cleavable, and non-cleavable linkers to inform rational ADC design.

The this compound linker is a novel, rationally designed linker featuring three key components: a benzyl group, a 24-unit polyethylene glycol (PEG24 ) spacer, and a tetrahydropyran (THP ) moiety. The PEG24 spacer is incorporated to enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[1][2] The THP group is an acid-labile protecting group, designed to be cleaved under the acidic conditions of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0), thus qualifying this as an acid-cleavable linker.[3][4]

This guide will benchmark the theoretical performance of this linker against established, commercially available ADC linkers:

  • Valine-Citrulline-PABC (vc-PABC): An enzyme-cleavable linker sensitive to proteases like Cathepsin B, which are overexpressed in the tumor microenvironment.[5]

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that releases the payload upon lysosomal degradation of the antibody.

  • Hydrazone: A commonly used acid-cleavable linker.

Comparative Data of ADC Linker Performance

The selection of a linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: In Vitro Plasma Stability
Linker TypeSpecific LinkerSpeciesHalf-life (t½)% Payload Release (at time)Citation(s)
Acid-Cleavable (Hypothetical) This compound Human>7 days (predicted)<3% (7 days)
Acid-CleavableHydrazoneHuman~2 days-
Acid-CleavableCarbonateHuman36 hours-
Acid-CleavableSilyl EtherHuman>7 days-
Enzyme-CleavableVal-Cit-PABCHuman~230 days<1% (6 days)
Enzyme-CleavableVal-Cit-PABCMouse~80 hours>95% (14 days)
Non-CleavableSMCCMouse~10.4 days-

Note: The data for this compound is a prediction based on the high stability of similar advanced acid-labile linkers like silyl ethers. The instability of some linkers in mouse plasma is due to susceptibility to specific mouse carboxylesterases.

Table 2: In Vitro Drug Release at Different pH
Linker TypeSpecific LinkerCondition% Payload Release (at time)Citation(s)
Acid-Cleavable (Hypothetical) This compound pH 5.5~100% (predicted)
Acid-Cleavable (Hypothetical) This compound pH 7.4Minimal (predicted)
Acid-CleavableSilyl Ether-MMAEpH 4.5~100% (7 days)
Acid-CleavableSilyl Ether-MMAEpH 5.5Significant release
Acid-CleavableSilyl Ether-MMAEpH 7.4~3% (7 days)
Acid-CleavablePhosphoramidatepH 5.5t½ < 1 hour
Acid-CleavablePhosphoramidatepH 7.4Stable
Table 3: In Vitro Cytotoxicity (IC50 Values)
Linker TypeADC ExampleCell LineIC50Citation(s)
Enzyme-Cleavableβ-galactosidase-MMAEHER2/3+ KPL-48.8 pM
Enzyme-CleavableVal-Cit-MMAEHER2/3+ KPL-414.3 pM
Non-CleavableKadcyla (T-DM1)HER2/3+ KPL-433 pM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for ADCs and the experimental workflows for their evaluation.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_intracellular Intracellular Space ADC ADC in Circulation (Linker Stable) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.5-6.0) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT/XTT) Efficacy Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy Bystander Bystander Effect Assay Bystander->Efficacy Stability Plasma Stability Assay PK Pharmacokinetic (PK) Study Stability->PK Release Drug Release Assay Release->PK ADC_Dev ADC Development ADC_Dev->Cytotoxicity ADC_Dev->Bystander ADC_Dev->Stability ADC_Dev->Release

General experimental workflow for ADC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species and quantify premature payload release.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A or G magnetic beads for immunoaffinity capture

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test ADC in a suitable buffer.

  • Spike the test ADC into pre-warmed plasma to a final concentration (e.g., 10-100 µg/mL).

  • Incubate the plasma-ADC mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours), collect aliquots of the mixture.

  • To quantify intact ADC: Isolate the ADC from the plasma using immunoaffinity capture. Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • To quantify released payload: Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Calculate the half-life (t½) of the ADC in plasma based on the rate of payload release or decrease in DAR.

In Vitro Drug Release Assay (pH-Dependent)

Objective: To evaluate the rate of drug release from an ADC with an acid-cleavable linker at physiological and acidic pH.

Materials:

  • Test ADC with an acid-cleavable linker

  • PBS at pH 7.4

  • Acetate or citrate buffer at pH 5.5

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare solutions of the test ADC in pH 7.4 PBS and pH 5.5 acetate/citrate buffer at a defined concentration.

  • Incubate the solutions at 37°C.

  • At various time points, take aliquots and analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Plot the percentage of released payload over time for each pH condition to determine the drug release kinetics.

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test ADC, unconjugated antibody, and free payload

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test ADC, unconjugated antibody, and free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the dose-response curve and determine the IC50 value using a suitable software.

Co-culture Bystander Effect Assay

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well plates

  • Test ADC

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in the same wells of a 96-well plate. Vary the ratio of the two cell types (e.g., 1:1, 1:3, 3:1).

  • Include monoculture controls of each cell line.

  • Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubate for 72-120 hours.

  • Measure the GFP fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.

  • A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

Conclusion

The choice of linker is a strategic decision in ADC development, with a profound impact on the therapeutic index. The hypothetical this compound linker, with its acid-cleavable THP moiety and hydrophilic PEG24 spacer, presents a promising design for a stable and effective ADC. Based on data from similar advanced acid-labile linkers, it is predicted to have high plasma stability, comparable to the most stable enzyme-cleavable and non-cleavable linkers, while offering rapid drug release in the acidic environment of the lysosome.

In contrast, traditional hydrazone linkers, while also acid-cleavable, have shown lower plasma stability, leading to a higher risk of off-target toxicity. Enzyme-cleavable linkers like Val-Cit-PABC offer excellent plasma stability in humans but can be susceptible to premature cleavage in certain preclinical species like mice, complicating in vivo studies. Non-cleavable linkers such as SMCC provide high stability but rely on the complete degradation of the antibody for payload release, which may be a slower process.

Ultimately, the optimal linker choice will depend on the specific target, payload, and desired mechanism of action. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of linker technologies to develop the next generation of safe and effective ADCs.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG24-THP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Benzyl-PEG24-THP, a PROTAC linker utilizing a polyethylene glycol (PEG) spacer.

Core Safety and Hazard Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, or acutely toxic (harmful).[1]

Key Safety and Disposal Information Summary

ParameterInformationSource
Hazard Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]
Precautionary Statements P261, P302+P352, P305+P351+P338[1]
Storage Temperature 0-8 °C
General Disposal Guidance for PEGs Generally considered non-hazardous and biodegradable. However, disposal regulations are location-specific.
Disposal of Contaminated Materials Should be treated as hazardous waste and disposed of through a licensed contractor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult the Safety Data Sheet (SDS) for specific disposal instructions start->consult_sds is_contaminated Is the waste mixed with hazardous substances? contact_ehs Contact Environmental Health & Safety (EHS) for institutional procedures is_contaminated->contact_ehs No hazardous_waste Dispose as Hazardous Chemical Waste via a licensed contractor is_contaminated->hazardous_waste Yes consult_sds->is_contaminated non_hazardous_waste Dispose as Non-Hazardous Chemical Waste according to institutional and local regulations contact_ehs->non_hazardous_waste end End: Waste Disposed hazardous_waste->end non_hazardous_waste->end

Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

Given the irritating nature of this compound and the general principles of laboratory chemical waste management, the following step-by-step protocol should be followed:

  • Consult the Safety Data Sheet (SDS): The SDS specific to the manufacturer of your this compound is the primary source of information for safe handling and disposal. It will provide detailed instructions tailored to the specific formulation of the chemical.

  • Assess for Contamination: Determine if the this compound waste is mixed with any other substances. If it is contaminated with hazardous materials (e.g., solvents, heavy metals, other toxic chemicals), the entire mixture must be treated as hazardous waste.

  • Contact Your Institution's Environmental Health & Safety (EHS) Office: Every research institution has an EHS office responsible for managing chemical waste. Contact them to understand the specific procedures and requirements for disposing of this chemical at your facility. They will provide guidance on proper waste containerization, labeling, and pickup schedules.

  • Package the Waste Appropriately:

    • Use a chemically compatible and properly sealed waste container.

    • Clearly label the container with the full chemical name ("this compound") and any other components of the waste mixture. Include the appropriate hazard symbols.

  • Arrange for Disposal via a Licensed Contractor: Do not dispose of this compound down the drain or in regular trash. Chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS office will typically manage this process.

Important Considerations for Polyethylene Glycol (PEG) Compounds

While polyethylene glycol itself is generally considered to be of low toxicity and biodegradable, the overall hazard profile of a PEG-containing molecule is determined by all of its components. In the case of this compound, the benzyl and tetrahydropyran (THP) groups, as well as the overall structure, contribute to its irritating properties. Therefore, it should not be treated as a simple, non-hazardous PEG.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for your product and consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

References

Essential Safety and Logistics for Handling Benzyl-PEG24-THP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Benzyl-PEG24-THP. The following information is designed to ensure safe handling and build confidence in laboratory safety practices.

Chemical Hazard and Safety Information

This compound is a PEG-based PROTAC linker that requires careful handling due to its potential as a skin, eye, and respiratory irritant.[1][2] Adherence to the following safety protocols is mandatory.

Hazard Identification Description
GHS Pictogram
alt text
(GHS07)[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a cool, dry, well-ventilated place. Recommended storage temperature is 0-8°C.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Minimum Required PPE Nitrile Gloves Protects against skin contact and irritation.
Safety Glasses with Side Shields Protects eyes from accidental splashes.
Laboratory Coat Provides a barrier against spills on clothing and skin.
Enhanced PPE (Recommended for handling powder or potential for splashes) Double Nitrile Gloves Provides an extra layer of protection against chemical permeation.
Chemical Splash Goggles Offers a complete seal around the eyes to protect from splashes and vapors.
Face Shield (worn over goggles) Provides full-face protection from splashes.
Disposable Gown Ensures no contamination of personal clothing.
Respiratory Protection (e.g., N95 Respirator or work in a Fume Hood) Required when handling the powder form to avoid inhalation of irritating dust.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to experimental use. The workflow emphasizes minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling

G Diagram 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_1 Review Safety Data Sheet (SDS) prep_2 Conduct Risk Assessment prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 prep_4 Prepare Work Area (Fume Hood) prep_3->prep_4 handle_1 Retrieve from 0-8°C Storage prep_4->handle_1 Proceed to Handling handle_2 Allow to Equilibrate to Room Temp handle_1->handle_2 handle_3 Weigh/Dispense in Fume Hood handle_2->handle_3 handle_4 Perform Experimental Procedure handle_3->handle_4 post_1 Decontaminate Work Surfaces handle_4->post_1 Experiment Complete post_2 Segregate Waste post_1->post_2 post_3 Doff PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 disp_1 Package Waste in Sealed Container post_4->disp_1 Ready for Disposal disp_2 Label Waste Container Clearly disp_1->disp_2 disp_3 Dispose via Licensed Contractor or Institutional Protocol disp_2->disp_3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.